molecular formula C11H16N2O5S B196098 Biotin Diacid CAS No. 57671-79-1

Biotin Diacid

Cat. No.: B196098
CAS No.: 57671-79-1
M. Wt: 288.32 g/mol
InChI Key: XWJBVGZSIAZDKJ-FXQIFTODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin Diacid is a chemical reagent designed for research use. Biotin, also known as vitamin B7, is a fundamental cofactor in metabolism, serving as an essential coenzyme for five carboxylases in humans involved in the metabolism of fats, carbohydrates, and amino acids . The high-affinity interaction between biotin and streptavidin is a cornerstone of numerous bioanalytical and diagnostic assays . This compound, featuring a valeric acid side chain, is hypothesized to be a synthetic precursor or intermediate in the complex biosynthesis of the biotin cofactor itself . In research settings, this compound could be valuable for probing the biotin biosynthetic pathway in bacteria, which is a target for new therapeutic agents as humans lack this pathway . Furthermore, modified biotins with carboxylic acid functional groups are highly versatile. They can be used to create biotinylated probes via carbodiimide-coupling chemistry for non-radioactive labeling of proteins, nucleic acids, and other molecules . These probes are then utilized in techniques such as ELISA, Western blotting, immunohistochemistry, and DNA hybridization for detection and purification purposes . This compound is supplied for Research Use Only (RUO) and is not intended for human or veterinary diagnostic or therapeutic applications . Taking high-dose biotin supplements is known to interfere with streptavidin-biotin based immunoassays, potentially causing incorrect test results . HANDLING: Store in a cool, dry place. Refer to the safety data sheet for detailed handling and disposal information. SPECIFICATIONS: The specific structure, purity, solubility, and storage conditions for this lot will be provided on the product certificate of analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propyl]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S/c14-9(15)5(10(16)17)2-1-3-7-8-6(4-19-7)12-11(18)13-8/h5-8H,1-4H2,(H,14,15)(H,16,17)(H2,12,13,18)/t6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJBVGZSIAZDKJ-FXQIFTODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCC(C(=O)O)C(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCC(C(=O)O)C(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628691
Record name {3-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57671-79-1
Record name {3-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Chemical Structure of Biotin Diacid: Structural Anatomy and Synthetic Origins

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and functional analysis of Biotin Diacid, specifically identified as Biotin EP Impurity B (CAS 57671-79-1). This content is designed for research scientists and CMC (Chemistry, Manufacturing, and Controls) professionals involved in high-purity ligand synthesis and impurity profiling.

Executive Summary

This compound (CAS: 57671-79-1), chemically known as 2-[3-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]propyl]propanedioic acid , is a critical dicarboxylic acid derivative of D-Biotin (Vitamin B7).[1][2][3][4]

While often categorized as a pharmacopeial impurity (EP Impurity B ), this compound represents a pivotal "fork" in the synthetic pathway of biotin. Unlike the native vitamin, which possesses a pentanoic acid (valeric) side chain, this compound features a propyl-malonic acid tail. This structural variance—specifically the presence of a geminal dicarboxylic acid moiety—alters its solubility, pKa, and metal-chelating properties, making it a critical quality attribute (CQA) in drug substance characterization and a unique scaffold for bifunctional bioconjugation.

Structural Anatomy & Physicochemical Properties[3]

The core distinction between Biotin and this compound lies in the terminal functionalization of the aliphatic side chain. Both share the identical fused ureido-tetrahydrothiophene bicyclic ring system, preserving the high-affinity binding motif required for Avidin/Streptavidin interaction.

Comparative Structural Analysis[3]
FeatureD-Biotin (Native)This compound (Impurity B)[3]
CAS Number 58-85-557671-79-1
Molecular Formula C₁₀H₁₆N₂O₃SC₁₁H₁₆N₂O₅S
Molecular Weight 244.31 g/mol 288.32 g/mol
Side Chain Pentanoic acid (Valeric acid)3-(Propyl)propanedioic acid (Propyl-malonic acid)
Carboxyl Groups 1 (Mono-acid)2 (Geminal Di-acid)
Stereochemistry (3aS, 4S, 6aR)(3aS, 4S, 6aR)
pKa (approx.) ~4.5 (Carboxyl)pKa₁ ~2.8, pKa₂ ~5.7 (Malonic system)
Molecular Geometry

The "Diacid" is essentially a malonic acid homolog of biotin. In the standard biotin synthesis (Sternbach/Goldberg routes), the side chain is often built via a malonic ester synthesis. This compound is the hydrolyzed intermediate before the final decarboxylation step that yields the linear pentanoic chain.

  • The Ring System: The cis-fused ureido ring remains planar, ensuring H-bond donation to residues (e.g., Asn23, Ser27, Tyr43) in the Streptavidin pocket is maintained.

  • The Tail: The geminal dicarboxylic acid group at the terminus creates a bulky, highly polar "head" that can sterically interfere with deep-pocket binding if not accounted for, or conversely, provide a dual-attachment point for surface immobilization.

Mechanistic Origin: The Malonic Fork

To understand the presence of this compound in high-purity samples, one must analyze the synthetic vector. It is rarely a degradation product of Biotin itself; rather, it is a synthetic precursor that failed to undergo decarboxylation.

Pathway Visualization

The following diagram illustrates the "Malonic Fork"—the critical junction where this compound is formed and subsequently converted (or retained as an impurity).

BiotinSynthesis Precursor Halide Precursor (Bicyclic Ring-CH2-CH2-CH2-X) Diester Biotin Diester (Intermediate) Precursor->Diester Alkylation (SN2) Malonate Diethyl Malonate (NaOEt) Malonate->Diester Diacid This compound (Hydrolysis Product) Diester->Diacid Saponification (NaOH/H2O) Diacid->Diacid Incomplete Rxn (Impurity B) Biotin D-BIOTIN (Final Product) Diacid->Biotin Decarboxylation (Heat/Acid, -CO2)

Figure 1: The Synthetic Origin of this compound. The compound represents the penultimate intermediate in the total synthesis of Biotin. Failure to drive the decarboxylation to completion results in the retention of this compound as Impurity B.

Significance in Drug Development

For researchers developing biotinylated conjugates or analyzing raw material purity, this compound presents specific challenges and opportunities.

A. Impurity Profiling (The "Silent" Contaminant)

Because this compound shares the identical UV chromophore (ureido ring, λ_max ~200-210 nm) and similar solubility to Biotin, it is difficult to detect via standard UV-Vis spectroscopy.

  • Risk: In conjugation reactions (e.g., NHS-ester formation), the diacid possesses two reactive carboxyl groups. Activation can lead to cross-linking or the formation of heterogeneous conjugates (mono- vs. di-substituted species), altering the pharmacokinetics of the final drug product.

  • Regulatory: The European Pharmacopoeia (EP) strictly limits this impurity (Impurity B) in pharmaceutical-grade Biotin.

B. Bifunctional Utility

Conversely, for application scientists, the Diacid is a valuable scaffold.[5]

  • Metal Chelation: The malonic acid moiety is a potent bidentate ligand for divalent cations (Ca²⁺, Mg²⁺, Zn²⁺), unlike the monodentate carboxylate of native biotin.

  • Surface Chemistry: The dual carboxyls allow for "multipoint" attachment to amine-functionalized surfaces, potentially increasing the stability of the immobilized ligand against hydrolytic cleavage.

Experimental Protocol: Analytical Separation

To distinguish this compound from Biotin, a self-validating HPLC protocol relying on the pKa difference of the side chains is required. The Diacid is significantly more polar/acidic.

Objective: Quantify this compound (Impurity B) in a bulk Biotin sample.

Methodology
  • Column Selection: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm). A standard C18 is sufficient due to the polarity difference.

  • Mobile Phase Design:

    • Solvent A: Phosphate buffer (pH 2.5). Rationale: Low pH suppresses ionization of the carboxyl groups, increasing retention of the native Biotin. However, the dicarboxylic acid (Diacid) will remain more polar than the monocarboxylic Biotin.

    • Solvent B: Acetonitrile (ACN).

  • Gradient Profile:

    • Start: 95% A / 5% B (Hold 2 mins).

    • Ramp: To 80% A / 20% B over 15 mins.

    • Causality: A shallow gradient is necessary to separate the Diacid (elutes earlier) from the main Biotin peak.

  • Detection: UV at 210 nm.

Self-Validating Criteria (System Suitability)
  • Resolution (Rs): The resolution between this compound (RT ~6 min) and Biotin (RT ~10 min) must be > 2.0.

  • Tailing Factor: Must be < 1.5. Malonic acid derivatives often tail due to silanol interactions; ensure the buffer ionic strength is > 50 mM.

References

  • European Pharmacopoeia (Ph.[5] Eur.) . Biotin Monograph 10.0, Impurity B (this compound). [Link][3][5]

  • National Institutes of Health (NIH) - PubChem . Biotin Compound Summary (Contextualizing synthesis intermediates). [Link]

  • De Clercq, P. J. Biotin: A Timeless Challenge for Total Synthesis. Chemical Reviews, 1997. (Provides mechanistic detail on the malonate substitution pathway). [Link]

Sources

Physical and chemical properties of Biotin Diacid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Biotin Diacid

Introduction: Beyond Conventional Biotinylation

For decades, the immutable affinity between biotin and avidin proteins has been a cornerstone of life science research, enabling countless detection and purification applications. The standard biotin molecule, with its single valeric acid side chain, offers a reliable handle for conjugation. However, the evolution of complex molecular architectures in drug delivery, proteomics, and materials science has necessitated more versatile tools. This compound (CAS 57671-79-1) emerges as a pivotal reagent in this advanced landscape. By incorporating a second carboxylic acid group, it transcends the role of a simple labeling agent, becoming a bifunctional linker capable of bridging multiple molecular entities with precision.

This guide provides a comprehensive technical overview of the core physicochemical properties, reactivity, and strategic applications of this compound. It is intended for researchers, drug development professionals, and scientists who require a deeper understanding of how to leverage this unique molecule for sophisticated bioconjugation strategies. We will delve into not only its fundamental characteristics but also the causal logic behind its application in advanced experimental designs, providing field-proven protocols and validation strategies.

Molecular Identity and Structural Comparison

The defining feature of this compound is the presence of two carboxyl groups, which fundamentally alters its conjugation potential compared to standard D-Biotin.

G Figure 1: Structural Comparison of D-Biotin and this compound cluster_0 D-Biotin cluster_1 This compound Biotin BiotinDiacid label_biotin Single Carboxyl Group (Valeric Acid Side Chain) label_diacid Two Carboxyl Groups (Enhanced Functionality)

Figure 1: Structural Comparison of D-Biotin and this compound.

As illustrated, this compound retains the core fused-ring structure essential for high-affinity avidin binding while presenting two distinct points for covalent attachment via its carboxyl groups.

Physicochemical Properties: A Comparative Overview

The introduction of an additional carboxyl group influences key physical properties such as solubility and acidity. While specific experimental data for this compound is not widely published, we can infer its properties based on its structure and compare them to the well-characterized D-Biotin.

PropertyD-BiotinThis compoundRationale for Differences
CAS Number 58-85-5[1]57671-79-1[2]Unique chemical structures.
Molecular Formula C₁₀H₁₆N₂O₃S[1][3]C₁₁H₁₆N₂O₅S[2]Addition of a -COOH group and modification of the side chain.
Molecular Weight 244.31 g/mol [1][3]288.32 g/mol [2]Corresponds to the change in molecular formula.
Appearance White to off-white crystalline powder[3]White to off-white solid (presumed)Expected to be similar to D-Biotin.
Melting Point ~232 °C (with decomposition)[1][4]Not reportedThe added polarity and potential for more extensive hydrogen bonding may alter the melting point.
pKa ~4.5 (for the single carboxyl group)[5]Two distinct pKa values are expectedThe two carboxyl groups will have different pKa values due to their different chemical environments.
Solubility Sparingly soluble in water (0.22 g/L at 25°C); soluble in alkaline solutions (e.g., 2M NH₄OH) and polar organic solvents like DMSO and DMF.[3][4][6][7]Expected to have higher aqueous solubility at neutral and alkaline pH.The presence of a second ionizable carboxyl group increases the molecule's overall polarity and potential for salt formation, enhancing solubility in aqueous media.

Chemical Reactivity and Stability

Stability: this compound is expected to share the stability profile of the core biotin structure. It is relatively stable to heat and oxidation under standard laboratory conditions.[8] Aqueous solutions are stable at neutral and moderately acidic pH but are less stable at pH values above 9.[3][7] For long-term storage, the solid compound should be kept desiccated and refrigerated (2-8 °C).[7][9]

Reactivity: The chemical utility of this compound is centered on the reactivity of its two carboxyl groups. These groups can be activated to form stable amide bonds with primary amines, making it an ideal tool for crosslinking proteins, labeling biomolecules, or attaching to amine-functionalized surfaces.

The primary mechanism for activating carboxyl groups is through the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) , often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS .[10][11]

Causality of the EDC/NHS Reaction:

  • Activation: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze, reverting back to the original carboxylate.

  • Stabilization: NHS is added to react with the O-acylisourea intermediate, displacing it to form a more stable, amine-reactive NHS ester.[11] This semi-stable ester has a longer half-life, increasing the efficiency of the subsequent reaction with the target amine.

  • Conjugation: The NHS ester readily reacts with a primary amine (-NH₂) on the target molecule, forming a stable amide bond and releasing NHS as a byproduct.[12]

This two-step, one-pot reaction provides a reliable method for bioconjugation in aqueous buffers at physiological pH.[13]

Strategic Applications: The Bifunctional Advantage

The presence of two addressable carboxyl groups is not redundant; it is a strategic advantage. It allows for orthogonal or sequential conjugation strategies that are impossible with standard biotin.

  • Advanced Linker Synthesis: One carboxyl group can be used to attach a specific payload (e.g., a drug, a fluorophore), while the second carboxyl is used to conjugate the entire complex to a targeting moiety like an antibody.

  • Surface Immobilization: this compound can be used to functionalize amine-coated surfaces (e.g., beads, slides, nanoparticles). The unreacted, second carboxyl group is then available for subsequent covalent attachment of other molecules, creating a multifunctional surface.

  • Polymer and Hydrogel Formation: The diacid functionality allows the molecule to act as a crosslinking agent in the formation of biotinylated polymers or hydrogels, where the biotin serves as a target for subsequent protein binding.

Experimental Protocol: EDC/NHS-Mediated Conjugation of this compound to a Protein

This protocol describes a field-proven method for labeling a protein containing primary amines (e.g., lysine residues) with this compound.

Core Principle: This is a self-validating protocol. The key to success is the molar ratio of reagents and the careful control of reaction conditions to favor the formation of the stable NHS-ester intermediate, leading to efficient and specific conjugation to the target protein.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column or dialysis cassette for purification

Workflow Visualization:

G cluster_workflow Figure 2: EDC/Sulfo-NHS Conjugation Workflow for this compound prep 1. Reagent Preparation Dissolve this compound, EDC, and Sulfo-NHS immediately before use. act 2. Activation Step Mix this compound with EDC/Sulfo-NHS in Activation Buffer (pH 6.0). Incubate for 15 minutes. prep->act Molar excess of EDC/NHS conj 3. Conjugation Step Add activated this compound solution to protein in Conjugation Buffer (pH 7.2). Incubate for 2 hours. act->conj Add to protein quench 4. Quenching Add Quenching Buffer (e.g., Tris) to stop the reaction. conj->quench Deactivates unreacted esters purify 5. Purification Remove excess reagents via desalting column or dialysis. quench->purify Isolate conjugate validate 6. Validation Confirm conjugation using HABA assay or SDS-PAGE analysis. purify->validate Assess labeling efficiency

Sources

Biotin Diacid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Biochemical Identity & Application Guide: Biotin Diacid (CAS 57671-79-1) [1][2]

Executive Summary

This compound (CAS 57671-79-1), formally known as Biotin Impurity B within European Pharmacopoeia (EP) standards, represents a critical intermediate and process impurity in the synthesis of Biotin (Vitamin B7).[1] Structurally, it differs from biotin by the presence of a terminal geminal dicarboxylic acid (malonic acid moiety) instead of the standard valeric acid side chain.

While often categorized strictly as a process impurity in CMC (Chemistry, Manufacturing, and Controls) workflows, this compound possesses unique chemical utility. Its dual-carboxyl functionality offers a scaffold for branched bioconjugation, allowing for the attachment of two payloads per biotin unit or enhanced aqueous solubility in linker systems.[1] This guide analyzes its chemical architecture, synthetic causality, analytical characterization, and applications in high-precision drug development.[1]

Part 1: Chemical Architecture & Identity

This compound is the non-decarboxylated precursor to biotin.[1] Understanding its structure is essential for distinguishing it from biotin during HPLC purification and for exploiting its reactivity in linker chemistry.[1]

Nomenclature and Identifiers
Parameter Technical Detail
Common Name This compound
EP Designation Biotin Impurity B
CAS Registry Number 57671-79-1
IUPAC Name 2-[3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propyl]propanedioic acid
Molecular Formula C₁₁H₁₆N₂O₅S
Molecular Weight 288.32 g/mol
Chirality 3 chiral centers (3aS, 4S, 6aR); identical stereochemistry to D-Biotin.[1][3][4][5]
Solubility Soluble in DMSO, dilute aqueous base; slightly soluble in Methanol.
Structural Analysis: The "Malonate" Difference

The defining feature of this compound is the modification of the valeric acid tail.[1]

  • Biotin: Contains a pentanoic acid side chain (–CH₂–CH₂–CH₂–CH₂–COOH).[1]

  • This compound: Contains a propyl-malonic acid side chain (–CH₂–CH₂–CH₂–CH(COOH)₂).[1]

This geminal diacid group lowers the pKa compared to biotin, altering its retention time in reverse-phase chromatography and increasing its polarity.[1]

Part 2: Synthesis & Process Causality

To control this compound levels in drug substances, one must understand its origin. It is typically formed via the Malonic Ester Synthesis route, a classical method for extending carbon chains.

The Synthetic Pathway

In the industrial synthesis of biotin (often variations of the Sternbach or Goldberg routes), the thiophane ring system is constructed first. The side chain is often introduced or completed by reacting a halide precursor with a malonate ester.[1]

  • Alkylation: A biotin precursor with a propyl-halide side chain reacts with diethyl malonate.[1]

  • Hydrolysis: The diester is hydrolyzed to form This compound .[1]

  • Decarboxylation (The Critical Step): Heating this compound causes the loss of one CO₂ molecule, yielding Biotin .

Failure Mode: Incomplete decarboxylation results in residual this compound in the final API (Active Pharmaceutical Ingredient).[1]

Visualization: Synthesis & Impurity Formation

BiotinSynthesis cluster_CMC CMC Control Point Precursor Biotin Precursor (Propyl-Halide) Intermediate Diester Intermediate Precursor->Intermediate + NaOEt/EtOH (Alkylation) Malonate Diethyl Malonate Malonate->Intermediate Diacid This compound (Impurity B) [CAS 57671-79-1] Intermediate->Diacid Acid Hydrolysis (-2 EtOH) Biotin D-Biotin (Vitamin B7) Diacid->Biotin Heat (Decarboxylation) CRITICAL STEP CO2 CO2 (Gas) Diacid->CO2

Figure 1: The causal pathway of this compound formation.[1] It is the obligate precursor to Biotin in malonate-based synthesis.[1] Incomplete thermal decarboxylation leads to its presence as Impurity B.

Part 3: Applications in Drug Development

While regulatory bodies view this compound primarily as an impurity to be minimized (<0.15% per ICH Q3A), synthetic chemists utilize it for specific bioconjugation strategies.

As a Reference Standard (CMC & Quality Control)

In the development of Biotin API or biotinylated antibodies:

  • System Suitability: this compound is used to validate the resolution of HPLC methods.[1] Because of its two carboxylic acid groups, it elutes earlier than biotin in Reverse-Phase (RP-HPLC) methods under acidic conditions.[1]

  • Quantification: It serves as an external standard to quantify process-related impurities in commercial biotin batches.[1]

As a "Branched" Linker Scaffold

The geminal diacid structure allows for unique chemical modifications that standard biotin cannot achieve:

  • Dual-Payload Conjugation: The two carboxylic acid groups can be activated (e.g., via NHS-ester formation) to attach two identical or distinct pharmacophores, increasing the drug-to-antibody ratio (DAR) or signal intensity in detection assays.[1]

  • Chelating Agents: The dicarboxylic acid motif can participate in coordinating metal ions (e.g., in MRI contrast agents), although specific chelators like DOTA are more common.

Disambiguation: Biotin-PEG-Diacid

Researchers must distinguish This compound (CAS 57671-79-1) from Biotin-PEG-Diacid .[1]

  • This compound:[1][3][6] Small molecule, metabolite-like.[1]

  • Biotin-PEG-Diacid: A polymer linker where biotin is attached to one end of a PEG chain, and the other end terminates in a diacid (e.g., glutamic acid derivative) or simply refers to a PEG chain flanked by acid groups with biotin attached centrally. Always verify the CAS and structure before purchasing.

Part 4: Analytical Characterization Protocols

To detect and isolate this compound, specific chromatographic conditions are required due to its structural similarity to biotin.

Protocol: RP-HPLC Separation
  • Objective: Separate this compound (Impurity B) from Biotin.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Phosphate buffer (pH 2.5).[1] Note: Low pH suppresses ionization of carboxyl groups, improving retention, but the diacid will still be more polar.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0% to 50% B over 20 minutes.

  • Detection: UV at 210 nm (amide bond absorption).[1]

  • Expected Result: this compound elutes before Biotin due to higher polarity (two polar -COOH groups vs. one).[1]

Analytical Logic Flow

AnalyticalFlow Sample Crude Biotin Sample Dissolution Dissolve in Mobile Phase (Phosphate Buffer pH 2.5) Sample->Dissolution HPLC RP-HPLC (C18 Column) Dissolution->HPLC Separation Separation Mechanism: Hydrophobicity HPLC->Separation Peak1 Peak 1: this compound (More Polar, RRT ~0.8-0.9) Separation->Peak1 Elutes First Peak2 Peak 2: D-Biotin (Target, RRT 1.0) Separation->Peak2 Elutes Second Analysis Integration & Impurity Calculation (%) Peak1->Analysis Peak2->Analysis

Figure 2: Analytical workflow for distinguishing this compound from the parent compound. The separation relies on the polarity difference induced by the extra carboxyl group.

Part 5: Stability and Handling

  • Hygroscopicity: this compound is solid but can be hygroscopic.[1] Store in a desiccator.

  • Thermal Stability: As a precursor that decarboxylates upon heating, avoid high temperatures (>150°C) during processing unless conversion to biotin is desired.

  • Reactivity: The geminal dicarboxylic acid is prone to decarboxylation under acidic heat or thermal stress.[1] For conjugation reactions (e.g., EDC/NHS coupling), keep temperatures low (0-4°C) to prevent degradation.

References

  • European Pharmacopoeia Commission. (2023).[1] Monograph: Biotin.[1][2][3][7][8][9][10][11][12][13] European Directorate for the Quality of Medicines (EDQM).[1]

  • Sternbach, L. H. (1963). Biotin.[1][2][3][4][7][8][9][10][11][12][13] In Comprehensive Biochemistry, Vol 11.[7] Elsevier.[1] (Foundational synthesis reference).

  • ChemicalBook. (2024).[1] this compound Product Entry (CAS 57671-79-1).[1][2][3]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for Biotin.[1] (See section on Impurities/Related Compounds).[1]

  • De Clercq, P. J. (1997). Biotin: A Timeless Challenge for Total Synthesis.[1] Chemical Reviews, 97(6), 1755-1792.[1]

Sources

The Pivotal Role of Dicarboxylic Acids in Biotin Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic application of biotin and its derivatives is a cornerstone of modern biotechnology. From targeted drug delivery to sophisticated immunoassays, the unique, high-affinity interaction between biotin and avidin or streptavidin is a powerful tool. This technical guide delves into a crucial, yet often overlooked, aspect of biotin chemistry: the role of dicarboxylic acids. While the term "Biotin Diacid" is not standard nomenclature, this guide will illuminate the significance of dicarboxylic acid moieties in the biosynthesis of biotin and their application as versatile linkers in the synthesis of novel biotin conjugates for advanced biomedical applications.

This guide will provide an in-depth exploration of the synthesis, characterization, and application of biotin derivatives featuring dicarboxylic acids, with a particular focus on pimelic acid, the natural precursor to biotin. We will explore the causal relationships behind experimental choices, present detailed protocols, and offer insights to empower researchers in their own work.

The Natural Blueprint: Pimelic Acid as the Dicarboxylic Acid Cornerstone of Biotin Biosynthesis

The journey of biotin within biological systems begins with a C7 α,ω-dicarboxylic acid known as pimelic acid.[1][2][3] Understanding this natural biosynthetic pathway provides fundamental insights into the chemical logic of biotin's structure and function. In most bacteria, the synthesis of the pimelate moiety is a fascinating modification of the canonical fatty acid synthesis pathway.[1][2][3]

The process is initiated by the methylation of the ω-carboxyl group of a malonyl-acyl carrier protein (ACP) derivative by the enzyme BioC.[2] This methylation acts as a disguise, allowing the molecule to enter the fatty acid synthesis machinery.[4] Through successive rounds of elongation, the carbon chain is extended to form pimeloyl-ACP methyl ester.[2] The final step in the formation of the pimelate moiety is the cleavage of the methyl ester by the enzyme BioH, yielding pimeloyl-ACP.[4] This pimeloyl-ACP then enters the conserved downstream pathway to form the characteristic bicyclic ring structure of biotin.[1][5]

The key takeaway for the synthetic chemist is the inherent presence of a dicarboxylic acid precursor in nature's design of biotin. This provides a compelling rationale for the exploration of dicarboxylic acids as linkers in synthetic biotin derivatives, as they can mimic this natural structural motif.

Diagram: The Biotin Biosynthesis Pathway

Biotin_Biosynthesis Malonyl_ACP Malonyl-ACP Malonyl_ACP_ME Malonyl-ACP Methyl Ester Malonyl_ACP->Malonyl_ACP_ME BioC (Methylation) Pimeloyl_ACP_ME Pimeloyl-ACP Methyl Ester Malonyl_ACP_ME->Pimeloyl_ACP_ME Fatty Acid Synthase (Elongation) Pimeloyl_ACP Pimeloyl-ACP Pimeloyl_ACP_ME->Pimeloyl_ACP BioH (Demethylation) Biotin Biotin Pimeloyl_ACP->Biotin BioF, BioA, BioD, BioB (Ring Formation) Bioconjugation_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Biotin_Diacid Biotin-Dicarboxylic Acid Activated_Biotin Activated Biotin-NHS Ester Biotin_Diacid->Activated_Biotin EDC, NHS Biotinylated_Ab Biotinylated Antibody Activated_Biotin->Biotinylated_Ab Antibody Antibody Antibody->Biotinylated_Ab Purified_Ab Purified Biotinylated Antibody Biotinylated_Ab->Purified_Ab Desalting Column Unreacted_Biotin Unreacted Biotin

Sources

Biotin Diacid: Structural Discovery and Pharmaceutical Significance

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, structural history, and pharmaceutical significance of Biotin Diacid (specifically identified as Biotin Impurity B and historically linked to the structural elucidation of Vitamin H).

Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary

This compound (CAS 57671-79-1), chemically known as 2-[3-(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]propyl]propanedioic acid , represents a critical intersection between the historical elucidation of Vitamin H and modern pharmaceutical quality control.[1][2] Historically, the formation of dicarboxylic acids (diacids) via oxidative degradation was the "Rosetta Stone" that allowed Vincent du Vigneaud to determine the structure of biotin in the 1940s. In contemporary drug development, this compound is recognized as Impurity B (EP/USP), a key process-related impurity arising from incomplete decarboxylation during the industrial Sternbach synthesis. This guide analyzes the diacid’s dual role: as a historical structural proof and a modern critical quality attribute (CQA).

Historical Context: The "Diacid" in Structural Elucidation

Before it was a known impurity, the concept of a "this compound" was central to the discovery of biotin’s structure. In the early 1940s, the chemical identity of biotin was unknown. Vincent du Vigneaud and colleagues utilized oxidative degradation to break the molecule down into identifiable fragments.

The Degradation Logic

Du Vigneaud’s team established that biotin contained a cyclic urea and a sulfur atom. To locate the side chain and the ring structure, they performed a series of hydrolytic and oxidative steps:

  • Hydrolysis: Barium hydroxide hydrolysis opened the cyclic urea, yielding a diamino carboxylic acid .

  • Oxidation: Oxidative cleavage of the diamino acid (using nitric acid or permanganate) yielded Adipic Acid and Pimelic Acid (both dicarboxylic acids).

    • The isolation of Pimelic Acid (C7 diacid) was pivotal. It confirmed that the biotin side chain (valeric acid) was attached to the ring in a way that, upon degradation, preserved a 7-carbon backbone.

Visualization of the Historical Proof

The following diagram illustrates the logical flow of du Vigneaud's degradation strategy, highlighting the role of diacids as structural markers.

BiotinDegradation Biotin Biotin (C10H16N2O3S) DiaminoAcid 3,4-Diamino-tetrahydrothiophene- valeric acid Biotin->DiaminoAcid Ba(OH)2 Hydrolysis (Urea Ring Opening) Desthiobiotin Desthiobiotin (Sulfur removed) Biotin->Desthiobiotin Raney Ni Reduction (Desulfurization) Adipic Adipic Acid (C6 Diacid - Degradation) DiaminoAcid->Adipic HNO3 Oxidation Pimelic Pimelic Acid (C7 Diacid - PROOF) Desthiobiotin->Pimelic Oxidative Degradation

Figure 1: Historical degradation pathway. The isolation of Pimelic Acid (a diacid) confirmed the valeric acid side chain structure.

Technical Analysis: Modern this compound (Impurity B)[3]

In modern pharmaceutical chemistry, "this compound" refers specifically to the malonic acid derivative of biotin. It is a byproduct of the industrial synthesis route.

Chemical Identity[1]
  • Common Name: this compound (Impurity B).[3]

  • IUPAC Name: 2-{3-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid.[2][4]

  • Molecular Formula: C11H16N2O5S.[2][4][5][6]

  • Molecular Weight: 288.32 g/mol .[2][5][6][7]

  • Structural Difference: Unlike Biotin, which has a pentanoic acid side chain (5 carbons, mono-acid), this compound has a propyl-malonic acid side chain (3 carbons + malonic group).

Origin: The Sternbach Synthesis Mechanism

Most industrial biotin is produced via the Sternbach (Hoffmann-La Roche) or Goldberg synthesis. The final steps involve building the side chain.

  • Precursor: A thiophanium intermediate with a halide side chain.

  • Substitution: Reaction with Diethyl Malonate (sodium salt) adds the carbon framework.

  • Hydrolysis & Decarboxylation: The diester is hydrolyzed to a geminal dicarboxylic acid (The this compound).

  • Heat: Thermal decarboxylation removes one carboxyl group to form Biotin.

    • Failure Mode: If the decarboxylation step is incomplete, This compound remains as a contaminant.

Synthetic Pathway Visualization

This diagram details the specific step where this compound is formed and how it persists as an impurity.

SynthesisImpurity Halide Biotin Precursor (Halide Intermediate) Diester Biotin-Malonate Diester Halide->Diester Nucleophilic Substitution Malonate Diethyl Malonate (NaCH(COOEt)2) Malonate->Diester Diacid This compound (Intermediate/Impurity B) Diester->Diacid Acid Hydrolysis Diacid->Diacid Incomplete Reaction (Persists as Impurity) Biotin Final Biotin (API) Diacid->Biotin Thermal Decarboxylation (-CO2)

Figure 2: Origin of this compound (Impurity B) during the Sternbach synthesis via incomplete decarboxylation.

Experimental Protocols & Analytical Standards

For researchers and QC scientists, detecting and controlling this compound is a mandatory requirement under EP/USP monographs.

Protocol: HPLC Detection of this compound

This protocol is derived from standard pharmacopeial methods for Biotin related substances.

Objective: Separate this compound (Impurity B) from Biotin API.

Reagents:

  • Mobile Phase A: 10 mM Phosphate Buffer (pH 2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm).

Methodology:

  • Preparation: Dissolve Biotin sample (1 mg/mL) in Mobile Phase A (heating to 50°C may be required for solubility, followed by cooling).

  • Gradient Elution:

    • 0-5 min: 95% A (Isocratic).

    • 5-20 min: Linear gradient to 80% A.

    • 20-30 min: Linear gradient to 50% A.

  • Detection: UV Absorbance at 205 nm (Biotin has low UV activity; low wavelength is critical).

  • System Suitability:

    • Biotin Retention Time (RT): ~12.0 min.

    • This compound RT: ~0.85 - 0.90 RRT (Relative Retention Time). Note: Being more polar due to two carboxyl groups, it elutes slightly earlier than Biotin.

Data Interpretation:

CompoundRRT (Approx)Limit (EP/USP)Structural Characteristic
This compound 0.85NMT 0.5%Malonic acid tail (Polar)
Biotin 1.00N/AValeric acid tail
Biotin Sulfoxide 0.60NMT 1.0%Oxidized Sulfur
Protocol: Historical Hydrolysis (Du Vigneaud Reconstruction)

For researchers replicating degradation studies or synthesizing derivatives.

  • Reagent: Barium Hydroxide [Ba(OH)₂·8H₂O] saturated solution.

  • Reaction: Reflux Biotin (1g) in 50mL saturated Ba(OH)₂ for 20 hours at 140°C (sealed tube or autoclave).

  • Workup: Acidify with H₂SO₄ to precipitate BaSO₄. Filter.

  • Result: The filtrate contains the Diamino Carboxylic Acid (historical precursor). Note: This is distinct from this compound (Impurity B).

References

  • Du Vigneaud, V., et al. (1942).[8] The Structure of Biotin. Journal of Biological Chemistry , 146, 475-485.

  • Hofmann, K. (1943).[9] The Chemistry and Biochemistry of Biotin. Advances in Enzymology , 3, 289-313.

  • European Pharmacopoeia (Ph. Eur.) . Biotin Monograph 1073. EDQM . (Defines Impurity B standards).

  • Sternbach, L. H. (1963). Biotin Synthesis. Comprehensive Biochemistry, 11, 66.
  • Gerecke, M., et al. (1970). Industrial Synthesis of Biotin. Helvetica Chimica Acta , 53, 991.

Sources

Biotin Diacid: Chemical Origins, Biosynthetic Context, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Natural Sources and Biosynthesis of Biotin Diacid Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS 57671-79-1), chemically known as 2-[3-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]propyl]propanedioic acid , is a critical dicarboxylic acid derivative of biotin (Vitamin B7).[1][2][3][4][5][6][7][8][9][10] While often encountered as Impurity B in pharmaceutical-grade biotin, it represents a pivotal structural motif in both the industrial chemical synthesis of biotin and the theoretical understanding of biotin’s dicarboxylic acid precursors.

This guide clarifies the distinction between the synthetic This compound (a malonyl-derivative intermediate) and the natural dicarboxylic acid precursors (e.g., Pimelic Acid ) and catabolites (e.g., Bisnorbiotin ) found in biological systems. It provides a comprehensive technical analysis of the biosynthetic pathways of the biotin scaffold, the synthetic origins of this compound, and rigorous protocols for its isolation and analysis.

Chemical Identity & Structural Analysis[7]

This compound differs from native biotin by the presence of a geminal dicarboxylic acid group at the terminus of the side chain, rather than a simple valeric acid tail.

Table 1: Physicochemical Comparison
FeatureD-Biotin (Vitamin B7) This compound (Impurity B) Bisnorbiotin (Natural Catabolite)
CAS Number 58-85-557671-79-1 533-48-2
Formula



MW ( g/mol ) 244.31288.32 216.26
Side Chain Valeric Acid (C5)Propyl-malonic acid (Branched C4)Propionic Acid (C3)
Acidity (pKa) ~4.5 (COOH)~2.8, ~5.7 (Gem-diacid)~4.7 (COOH)
Origin Natural BiosynthesisChemical Synthesis Intermediate

-Oxidation Catabolite

Natural Sources & Biosynthetic Context[11][12]

While This compound (CAS 57671-79-1) is primarily a synthetic artifact, its structural components mirror the dicarboxylic acid strategy nature uses to assemble the biotin skeleton. Understanding the natural biosynthesis of biotin is essential for researchers attempting to engineer novel biotin analogues or understand the metabolic flux of biotin-related diacids.

Natural Biosynthesis of the Biotin Scaffold

In bacteria (e.g., E. coli, B. subtilis) and plants, the biotin thiophane ring is constructed upon a dicarboxylic acid foundation derived from Pimeloyl-ACP (or Pimeloyl-CoA).

  • Precursor: Pimelic Acid (

    
    ) is the natural "diacid" source.
    
  • Pathway Logic: The pathway condenses pimeloyl-ACP with alanine to form 7-keto-8-aminopelargonic acid (KAPA), closing the ring to form Dethiobiotin, which is then sulfurated.

Catabolic Formation of Acid Metabolites

In mammals, biotin is recycled or degraded via


-oxidation of the valeric acid side chain, producing shortened acid metabolites often confused with "diacids" due to their acidic nature.
  • Bisnorbiotin: Formed by one cycle of

    
    -oxidation (loss of 2 carbons).
    
  • Tetranorbiotin: Formed by two cycles (loss of 4 carbons).

Visualization: Biosynthesis vs. Chemical Synthesis

The following diagram contrasts the natural production of the biotin scaffold (from Pimeloyl-ACP) with the chemical synthesis route that generates This compound as an intermediate.

BiotinPathways cluster_bio Natural Biosynthesis (Bacteria/Plants) cluster_chem Industrial Chemical Synthesis (Sternbach/Goldberg) node_natural node_natural node_synthetic node_synthetic node_final node_final node_impurity node_impurity PimeloylACP Pimeloyl-ACP (Natural Diacid Precursor) KAPA KAPA (7-Keto-8-aminopelargonic acid) PimeloylACP->KAPA BioF Dethiobiotin Dethiobiotin KAPA->Dethiobiotin BioA, BioD BiotinSynthase Biotin Synthase (BioB) Dethiobiotin->BiotinSynthase Biotin D-Biotin (Vitamin B7) BiotinSynthase->Biotin Sulfur Insertion Thiolactone Thiolactone Intermediate Condensation Condensation Reaction Thiolactone->Condensation Malonate Diethyl Malonate (NaCH(COOEt)2) Malonate->Condensation BiotinDiacidEster This compound Ester Condensation->BiotinDiacidEster BiotinDiacid This compound (Impurity B/Intermediate) CAS 57671-79-1 BiotinDiacidEster->BiotinDiacid Hydrolysis Hydrolysis Hydrolysis BiotinDiacid->BiotinDiacid Incomplete Rxn (Remains as Impurity) BiotinDiacid->Biotin Heat (-CO2) Decarboxylation Thermal Decarboxylation (-CO2)

Figure 1: Comparison of the natural biosynthetic pathway (left) utilizing Pimeloyl-ACP and the industrial chemical synthesis (right) which proceeds via the this compound intermediate.

Synthetic Origins of this compound

This compound is chemically significant as the immediate precursor to biotin in the Sternbach and related industrial syntheses.

Mechanism of Formation
  • Alkylation: A thiolactone-derived halide reacts with sodium diethyl malonate.

  • Ester Hydrolysis: The resulting diester is hydrolyzed to form the free dicarboxylic acid (This compound ).

  • Decarboxylation: Heating the gem-diacid causes the loss of one carboxyl group as

    
    , yielding the mono-acid (Biotin).
    
    • Critical Control Point: If the decarboxylation step is incomplete, This compound remains as a contaminant (Impurity B) in the final product.

Utility in Drug Development

This compound is not merely an impurity; it is a versatile bifunctional building block .

  • Crosslinking: The two carboxyl groups allow for the conjugation of two distinct payloads (e.g., a drug and a fluorophore) to a single biotin anchor.

  • Avidin Binding: The modification at the side chain terminus generally preserves the ureido ring's affinity for avidin/streptavidin, although steric hindrance from the branched malonate group may slightly alter binding kinetics compared to native biotin.

Experimental Protocols

Protocol: HPLC Detection of this compound (Impurity B)

This protocol is designed to separate Biotin from its biosynthetic precursors and synthetic diacid impurities.

Principle: Reverse-phase chromatography with phosphate buffer/acetonitrile gradient. This compound, being more polar (due to two COOH groups) and structurally distinct, elutes differently than Biotin.

Reagents:

  • Mobile Phase A: 10 mM Potassium Phosphate buffer (pH 3.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

Workflow:

  • Preparation: Dissolve 10 mg of sample in 10 mL of Mobile Phase A.

  • Equilibration: Flow rate 1.0 mL/min, 90% A / 10% B.

  • Gradient Profile:

    • 0-5 min: Isocratic 10% B.

    • 5-20 min: Linear gradient to 40% B.

    • 20-25 min: Wash at 40% B.

    • 25-30 min: Re-equilibrate to 10% B.

  • Detection: UV absorbance at 210 nm (carbonyl detection).

  • Analysis:

    • Biotin Retention Time (RT): ~12-14 min.

    • This compound (Impurity B)[1][2] RT: Typically elutes earlier than biotin (approx Relative Retention Time ~0.8-0.9) due to higher polarity from the extra carboxyl group.

Protocol: Isolation of Biotin Catabolites (Bisnorbiotin) from Biological Media

For researchers studying natural catabolism.

  • Sample Collection: Collect urine or culture supernatant.

  • Solid Phase Extraction (SPE):

    • Condition C18 cartridge with MeOH then Water.

    • Load acidified sample (pH 2.0).

    • Wash with 5% MeOH.

    • Elute with 50% MeOH/Water.

  • Derivatization (Optional for Sensitivity): React with p-bromophenacyl bromide to enhance UV/MS detection.

  • LC-MS/MS Analysis:

    • Transition for Biotin: 245.1 -> 227.1 m/z.

    • Transition for Bisnorbiotin: 217.1 -> 199.1 m/z.

    • Transition for this compound (Synthetic): 289.1 -> 245.1 m/z (Loss of CO2).

References

  • European Pharmacopoeia Commission. (2023). Biotin Monograph: Impurity B (this compound).[9] European Directorate for the Quality of Medicines. Link

  • Sternbach, L. H. (1963). The Synthesis of Biotin.[8][9][10][11][12] Comprehensive Biochemistry. Elsevier.

  • Lin, S., & Cronan, J. E. (2011). The BioC O-Methyltransferase Catalyzes the First Step of Biotin Synthesis in Escherichia coli. Journal of Biological Chemistry. Link

  • Mock, D. M. (2017). Biotin: From Nutrition to Therapeutics.[12] Journal of Nutrition. Link

  • PubChem Compound Summary. (2024). This compound (Impurity B).[6][9] National Center for Biotechnology Information. Link

Sources

Methodological & Application

Biotin Diacid applications in in situ hybridization (ISH)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biotin Diacid Applications in In Situ Hybridization (ISH)

Executive Summary

Standard biotinylation methods (e.g., Biotin-NHS esters or Biotin-16-dUTP) often suffer from steric hindrance and limited solubility, which can reduce hybridization efficiency and signal-to-noise ratios in complex tissue matrices.[1] This compound (CAS 57671-79-1) , a dicarboxylic acid derivative of biotin, represents a specialized class of linker chemistry.[1] By introducing a dicarboxylic acid moiety, this reagent facilitates the synthesis of highly soluble, extended-linker probes that minimize steric clashes between the nucleic acid backbone and the Streptavidin detection complex.[1]

This guide details the application of this compound in synthesizing high-performance ISH probes and provides a validated protocol for their use in detecting low-abundance RNA targets.[1]

The this compound Advantage: Mechanism & Chemistry

Unlike standard Biotin-NHS, which couples via a single amine-reactive site, this compound provides a propanedioic acid terminus.[1] This structural modification offers two critical advantages for ISH:

  • Enhanced Solubility: The additional free carboxyl group (if mono-conjugated) or the polar nature of the diacid linker significantly increases the hydrophilicity of the labeled probe.[1] This reduces non-specific binding to hydrophobic tissue components (e.g., lipids, collagen), lowering background noise.[1]

  • Steric Decongestion: When used as a linker scaffold (often coupled with PEG spacers), this compound extends the biotin moiety further from the nucleic acid helix.[1] This accessibility is crucial when detecting targets in cross-linked tissues (FFPE), where the probe must penetrate a dense protein meshwork to hybridize.[1]

Diagram 1: this compound Mechanism of Action

BiotinDiacidMechanism cluster_tissue Tissue Microenvironment (FFPE) Probe Oligonucleotide Probe (Amine-Modified) Linker This compound Linker (Hydrophilic Spacer) Probe->Linker Conjugation (Amide Bond) Biotin Biotin Moiety Linker->Biotin Extends Strep Streptavidin-HRP Complex Biotin->Strep High Affinity Binding (Kd ~10^-15 M) Signal Amplified Signal (Tyramide Deposition) Strep->Signal Enzymatic Turnover

Caption: this compound serves as a hydrophilic spacer, projecting the biotin moiety away from the probe backbone to ensure optimal Streptavidin binding within dense tissue matrices.[1]

Comparative Analysis: this compound vs. Standard Reagents

FeatureStandard Biotin-NHS EsterThis compound / Diacid-PEGImpact on ISH
Solubility Moderate (Hydrophobic spacer)High (Carboxyl-rich/Polar)Reduced background; better probe penetration.[1]
Linker Geometry Linear, often rigid (LC-Biotin)Branched or Extended Reduced steric hindrance; higher detection sensitivity.[1]
Reactivity Reacts with 1° AminesDicarboxylic Acid (Requires activation)Allows versatile conjugation (e.g., double labeling or surface immobilization).[1]
Application General Protein/DNA LabelingLow-Copy RNA / Deep Tissue ISH Critical for detecting rare transcripts.[1]

Protocol: Probe Synthesis & In Situ Hybridization

Phase 1: Probe Labeling with this compound

Note: this compound requires activation (EDC/NHS) to react with amine-modified oligonucleotides.[1]

Reagents:

  • Amine-modified Oligonucleotide Probe (5' or 3' Amino-Modifier C6).[1]

  • This compound (CAS 57671-79-1).[1][2][3][4][5][6]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1]

  • Sulfo-NHS (N-hydroxysulfosuccinimide).[1]

  • Activation Buffer: 0.1M MES, pH 6.0.[1]

  • Coupling Buffer: 0.1M PBS, pH 7.2.[1]

Step-by-Step Synthesis:

  • Activation: Dissolve 1 mg this compound in 500 µL Activation Buffer. Add 0.4 mg EDC and 1.1 mg Sulfo-NHS.[1] Incubate for 15 minutes at room temperature (RT) to form the semi-stable amine-reactive ester.[1]

  • Conjugation: Add the activated this compound solution to the amine-modified oligonucleotide (dissolved in Coupling Buffer) at a 20:1 molar excess.

  • Incubation: Incubate for 2 hours at RT with gentle agitation.

  • Purification: Remove unreacted biotin using a Sephadex G-25 spin column or ethanol precipitation.[1]

  • Validation: Quantify labeling efficiency via Dot Blot or Mass Spectrometry.

Phase 2: Tissue Preparation & Hybridization[1]

Reagents:

  • Fixative: 4% Paraformaldehyde (PFA) in PBS (DEPC-treated).[1]

  • Permeabilization: Proteinase K (10 µg/mL).[1]

  • Hybridization Buffer: 50% Formamide, 5x SSC, 5x Denhardt’s, 100 µg/mL Yeast tRNA.[1]

Protocol:

  • Deparaffinization: Xylene (2x 5 min), Ethanol series (100% -> 70%), DEPC-water rinse.[1]

  • Permeabilization: Incubate slides in Proteinase K for 10-20 min at 37°C. Critical: Optimize time to balance signal access vs. morphology retention.

  • Pre-Hybridization: Incubate in Hybridization Buffer (no probe) for 1 hour at the hybridization temperature (typically 55°C-65°C, probe dependent).

  • Hybridization: Apply 100-500 ng of This compound-labeled probe per slide.[1] Cover with Hybrislip.[1] Incubate overnight at hybridization temp in a humidified chamber.

  • Stringency Washes:

    • 2x SSC, 55°C (15 min).

    • 0.2x SSC, 55°C (2x 15 min). High stringency removes non-specific binding.

Phase 3: Detection (Tyramide Signal Amplification - TSA)

For low-abundance targets, standard Streptavidin-AP is insufficient.[1] Use TSA (Cardboard amplification).[1]

Workflow Diagram:

DetectionWorkflow Step1 1. Block Endogenous Biotin (Avidin/Biotin Block Kit) Step2 2. Bind Streptavidin-HRP (1:500 dilution, 30 min) Step1->Step2 Step3 3. Add Tyramide-Fluorophore (H2O2 Catalysis) Step2->Step3 Step4 4. Covalent Deposition of Fluorophore Step3->Step4 Amplification Step5 5. Counterstain (DAPI) & Mount Step4->Step5

Caption: TSA workflow for amplifying signals from this compound probes. HRP catalyzes the deposition of tyramide near the hybridization site.

Steps:

  • Blocking: Apply 3% H2O2 (10 min) to quench endogenous peroxidase.[1] Follow with Avidin/Biotin blocking kit if using high-biotin tissues (kidney, liver).[1]

  • Binding: Incubate with Streptavidin-HRP (Horseradish Peroxidase) for 30 min at RT. Wash 3x with TBST.[1]

  • Amplification: Apply Tyramide working solution (e.g., Tyramide-Cy3 or Tyramide-Alexa488) for 5-10 min.[1]

  • Wash & Mount: Wash 3x TBST. Counterstain with DAPI.[1] Mount with anti-fade medium.[1]

Troubleshooting & Optimization

ProblemPossible CauseSolution
High Background Endogenous BiotinUse Avidin/Biotin blocking kit before probe addition.[1]
Weak Signal Poor Probe PenetrationIncrease Proteinase K time; ensure this compound linker is used (hydrophilicity helps).
Spotty Staining Probe AggregationThis compound reduces aggregation, but ensure probe is fully dissolved.[1] Heat probe to 80°C before adding to hyb buffer.
Non-Specific Binding Electrostatic InteractionIncrease salt in wash buffers or add Heparin to hybridization buffer.[1]

References

  • In Situ Hybridization Protocols: National Institutes of Health (NIH).[1] (2002).[1][5] Biotinylated probes for in situ hybridization histochemistry. PubMed.[1][7] Retrieved from [Link]

  • Tyramide Signal Amplification (TSA): Faget, L., & Hnasko, T. S.[1] (2015).[1] Tyramide Signal Amplification for Immunofluorescence and In Situ Hybridization. Methods in Molecular Biology. Retrieved from [Link][1]

Disclaimer: This protocol is for research use only. Optimization of Proteinase K digestion and hybridization temperature is required for specific tissue types.

Sources

Application Note & Protocol: Covalent Conjugation of Biotin Diacid to Antibodies via Carbodiimide Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Biotin Diacid Conjugation

The biotin-avidin interaction, characterized by its extraordinary affinity (Kd ≈ 10⁻¹⁵ M) and specificity, is a cornerstone of modern life sciences research.[1] Biotinylating primary or secondary antibodies enables sensitive detection in a multitude of applications, including ELISA, Western blotting, immunohistochemistry (IHC), and flow cytometry.[1][2] While N-hydroxysuccinimide (NHS) esters of biotin are widely used for their direct reactivity with primary amines, this approach can be suboptimal if lysine residues are critical for the antibody's antigen-binding activity.[3]

This application note provides a detailed protocol for the conjugation of this compound to antibodies. Unlike pre-activated NHS-biotins, this compound possesses a terminal carboxylic acid. This functional group is unreactive towards the antibody until it is activated. This is achieved through a two-step reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This method offers distinct advantages:

  • Controlled Reaction: The two-step process allows for the activation of biotin before its introduction to the antibody, minimizing the risk of antibody polymerization (cross-linking) that can occur with single-step EDC reactions.[4]

  • Versatility: It provides an alternative when amine-reactive NHS-esters are not suitable or when researchers need to conjugate to a molecule that presents a primary amine for reaction.[4]

  • Stable Amide Bond Formation: The resulting conjugate is linked via a stable amide bond, ensuring the biotin label remains securely attached throughout experimental procedures.[]

This guide is designed for researchers, scientists, and drug development professionals, offering a robust framework from chemical principles to post-conjugation quality control.

Principle of the Method: Two-Step Carbodiimide Chemistry

The conjugation of this compound to an antibody's primary amines (found on lysine residues and the N-terminus) is a well-established method rooted in carbodiimide chemistry.[6] The process involves two discrete stages to ensure optimal efficiency and preserve antibody function.

Step 1: Activation of this compound First, the carboxyl group (-COOH) on this compound is activated using EDC in the presence of NHS (or its water-soluble analog, Sulfo-NHS).[7] EDC facilitates the formation of a highly reactive but unstable O-acylisourea intermediate. This intermediate is prone to hydrolysis, which would regenerate the carboxyl group and reduce conjugation efficiency. The inclusion of NHS rapidly converts the O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[7] This activation step is optimally performed at a slightly acidic pH (4.5–6.0) to maximize the stability and reactivity of the carbodiimide.[7]

Step 2: Conjugation to the Antibody The activated Biotin-NHS ester is then introduced to the antibody solution. The reaction pH is raised to a physiological or slightly alkaline range (7.2–8.5), which deprotonates the primary amines (-NH₂) on the antibody, making them nucleophilic.[3][8] These nucleophilic amines attack the NHS ester, displacing the NHS group and forming a stable, covalent amide bond between the biotin and the antibody.

The following diagram illustrates the complete chemical pathway.

G cluster_step1 Step 1: Activation (pH 4.5-6.0) cluster_step2 Step 2: Conjugation (pH 7.2-8.5) Biotin This compound (-COOH) Intermediate Reactive O-acylisourea intermediate (unstable) Biotin->Intermediate + EDC EDC EDC->Intermediate BiotinNHS Amine-Reactive Biotin-NHS Ester (semi-stable) Intermediate->BiotinNHS + NHS NHS NHS->BiotinNHS Final Biotinylated Antibody (Stable Amide Bond) BiotinNHS->Final + Antibody Antibody (-NH₂) Antibody->Final

Caption: Chemical pathway for this compound conjugation.

Materials and Reagents

ReagentRecommended SupplierNotes
Purified AntibodyN/AMust be in an amine-free buffer (e.g., PBS, MES). Remove Tris, glycine, or sodium azide.
This compounde.g., Sigma-AldrichStore desiccated at -20°C.
EDC (EDAC)e.g., Thermo FisherWater-soluble carbodiimide. Store desiccated at -20°C. Equilibrate to RT before opening.[7]
NHS or Sulfo-NHSe.g., Thermo FisherSulfo-NHS is water-soluble. Store desiccated at -20°C. Equilibrate to RT before opening.[7]
Anhydrous Dimethyl Sulfoxide (DMSO)N/AFor dissolving this compound.
Activation Buffer (MES Buffer)N/A0.1 M MES, 0.5 M NaCl, pH 6.0.
Conjugation Buffer (PBS)N/A0.1 M Phosphate, 0.15 M NaCl, pH 7.2-7.4.
Quenching BufferN/A1 M Tris-HCl, pH 8.0 or 1 M Glycine.
Desalting Columns (e.g., Zeba™ Spin)e.g., Thermo FisherFor purification of the final conjugate. Choose appropriate molecular weight cutoff (e.g., 40K).[9]
HABA/Avidin Assay Kite.g., Thermo FisherFor determining the degree of biotinylation.
SpectrophotometerN/ACapable of measuring absorbance at 280 nm and 500 nm.

Experimental Protocols

This section details the complete workflow, from initial preparation to the final purified product. It is critical to first optimize the molar ratio of biotin to antibody to achieve the desired degree of labeling without compromising antibody function.[1] A typical starting point is a 10- to 30-fold molar excess of biotin to antibody.[1][3]

G A 1. Antibody & Reagent Preparation B 2. This compound Activation with EDC/NHS A->B C 3. Conjugation Reaction with Antibody B->C D 4. Quench Reaction C->D E 5. Purification (Desalting Column) D->E F 6. Characterization (A280 & HABA Assay) E->F G 7. Storage F->G

Caption: Overall experimental workflow for antibody biotinylation.

Preparation of Antibody and Reagents
  • Antibody Preparation:

    • The antibody must be purified and at a concentration of at least 2 mg/mL for optimal results.[10]

    • Crucially, the antibody buffer must be free of primary amines (e.g., Tris, glycine) and sodium azide, as these will compete with the conjugation reaction.

    • If necessary, perform a buffer exchange into a suitable conjugation buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.[1]

  • Reagent Preparation:

    • Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. This should be made fresh immediately before use.[10]

    • Prepare 10 mg/mL stock solutions of EDC and NHS in Activation Buffer (MES, pH 6.0). These must also be used immediately.

Step-by-Step Conjugation Protocol

This protocol is based on conjugating 1 mg of an IgG antibody (MW ≈ 150,000 Da) at a 20-fold molar excess of biotin.

  • Calculate Reagent Quantities:

    • Moles of Antibody: (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 nmol

    • Moles of this compound needed (20x excess): 6.67 nmol * 20 = 133.4 nmol

    • Volume of this compound (10 mg/mL, MW = 244.3 g/mol ):

      • Mass needed: 133.4 nmol * 244.3 g/mol = 32.6 µg

      • Volume: 32.6 µg / (10 µg/µL) = 3.26 µL

    • For the two-step reaction, a molar ratio of NHS:EDC of 2:1 to this compound is recommended.

      • Moles of NHS needed: 133.4 nmol * 2 = 266.8 nmol

      • Moles of EDC needed: 133.4 nmol * 1 = 133.4 nmol

      • Calculate volumes from your 10 mg/mL stock solutions similarly.

  • Activation of this compound (Step 1):

    • In a microfuge tube, combine the calculated volume of this compound stock (3.26 µL) with the calculated volumes of NHS and EDC stock solutions.

    • Incubate the activation mixture for 15 minutes at room temperature.[7]

  • Conjugation to Antibody (Step 2):

    • Add the entire activation mixture to your antibody solution (e.g., 1 mg of antibody in 0.5 mL of PBS, pH 7.4).

    • Incubate the reaction for 2 hours at room temperature, protected from light.[10]

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM (e.g., add 1/10th volume of 1M Tris or Glycine).[1] This will react with any remaining active NHS esters.

    • Incubate for an additional 15-30 minutes at room temperature.[1]

Purification of the Biotinylated Antibody

It is essential to remove unreacted biotin and byproducts, as free biotin can bind to streptavidin in downstream applications and cause high background signals.[1]

  • Prepare Desalting Column: Equilibrate a desalting column (e.g., Zeba™ Spin Desalting Column, 40K MWCO) with PBS, pH 7.4, according to the manufacturer's instructions.

  • Apply Sample: Load the entire quenched reaction mixture onto the column.

  • Elute: Centrifuge the column to collect the purified, biotinylated antibody. The larger antibody conjugate will elute, while smaller molecules (free biotin, EDC, NHS) are retained in the column matrix.[11]

Data Interpretation and Quality Control

A successful conjugation requires verification. This involves measuring the final protein concentration and determining the average number of biotin molecules incorporated per antibody, known as the degree of biotinylation (DOB).

Measuring Antibody Concentration

Measure the absorbance of the purified conjugate at 280 nm (A280) using a spectrophotometer. Calculate the concentration using the Beer-Lambert law: Concentration (mg/mL) = (A280 / Extinction Coefficient) * Pathlength

For a typical IgG, the extinction coefficient (E1%) is ~1.4.

Determining the Degree of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for quantifying biotin incorporation.[9][12] The assay is based on the displacement of the HABA dye from avidin by biotin, which causes a decrease in absorbance at 500 nm.[12][13]

  • Perform the assay using a commercial kit according to the manufacturer's protocol. This typically involves:

    • Measuring the A500 of the HABA/Avidin solution (A500_blank).

    • Adding a known volume of your biotinylated antibody and measuring the new A500 (A500_sample).

  • Calculate the DOB: The change in absorbance is proportional to the amount of biotin in your sample.[13] The kit's manual will provide the necessary formulas to calculate the moles of biotin per mole of antibody.

  • Optimal DOB: An ideal DOB is typically between 3 and 6 biotins per antibody.[10]

    • Low DOB (<3): May result in poor signal amplification.

    • High DOB (>8): Can lead to antibody precipitation or reduced antigen-binding affinity due to steric hindrance or modification of critical lysine residues.[14]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low Degree of Biotinylation Inactive EDC/NHS (hydrolyzed due to moisture).Purchase fresh reagents. Always allow EDC/NHS vials to warm to room temperature before opening. Prepare stock solutions immediately before use.
Presence of competing amines (Tris, glycine) in the antibody buffer.Perform thorough buffer exchange of the antibody into an amine-free buffer (e.g., PBS) before starting the conjugation.
Incorrect reaction pH.Ensure the activation step is done at pH ~6.0 and the conjugation step at pH 7.2-8.5. Verify the pH of your buffers.
High Degree of Biotinylation / Precipitate Formation Molar excess of biotin reagent is too high.Reduce the molar excess of this compound in the reaction. Perform a titration to find the optimal ratio for your specific antibody.[10]
Antibody concentration is too high.While higher concentration is generally good, very high levels can promote aggregation. Work within the recommended 2-10 mg/mL range.
Loss of Antibody Activity Biotinylation of lysine residues within the antigen-binding site (paratopes).Reduce the molar excess of biotin to achieve a lower DOB.[3] Consider alternative chemistries that target other sites, such as carbohydrate moieties on the Fc region.[3]
Harsh reaction conditions.Ensure pH and temperature are within the recommended ranges. Avoid vigorous vortexing which can denature the antibody.
High Background in Assays (e.g., ELISA) Incomplete removal of free biotin.Ensure the desalting column has the correct molecular weight cutoff and is used according to the manufacturer's protocol.[15] Consider a second purification step if needed.
Endogenous biotin in the sample.This is a common issue in tissues like liver and kidney.[16] Use an avidin/biotin blocking step in your assay protocol before adding the conjugated antibody.[16]

References

  • Biotinylation of Antibodies. (n.d.). University of California, San Francisco. Retrieved from [Link]

  • Biotinylated Antibody: Protocol, Detect Methods, and Applications. (n.d.). Sino Biological. Retrieved from [Link]

  • Antibody Biotinylation Protocol. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Biotin Conjugation. (n.d.). BiochemiCalc. Retrieved from [Link]

  • Biotin Conjugation. (n.d.). Creative Biolabs Antibody. Retrieved from [Link]

  • Labeling Antibodies With N-Hydroxysuccinimide-Long Chain (NHS-LC)-Biotin. (2020). Methods in Molecular Biology. PubMed. Retrieved from [Link]

  • Purification of Small Batches of Biotinylated Antibodies by Immobilized Metal Affinity Chromatography for Ligand Binding Method Development. (2020). Journal of Immunological Methods. Retrieved from [Link]

  • How much biotin is coupled to my protein? The HABA/Avidin Assay. (2017). G-Biosciences. Retrieved from [Link]

  • The Secrets of Coupling with Biotin! (2012). G-Biosciences. Retrieved from [Link]

  • Purification of Labeled Antibodies Using Size-Exclusion Chromatography. (2020). Methods in Molecular Biology. PubMed. Retrieved from [Link]

  • Antibody Coupling to Magnetic Beads: A Comprehensive Guide. (n.d.). nanomicrospheres. Retrieved from [Link]

Sources

Application Note: Strategic Mapping of Protein-Protein Interactions Using Biotin Diacid-Derived Crosslinkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The study of Protein-Protein Interactions (PPIs) has evolved beyond simple binary detection (e.g., Western Blot co-IP) toward structural mapping of protein complexes. A critical limitation in standard immunoprecipitation is the loss of weak or transient interactions during wash steps.

This guide details the application of Biotin Diacid derivatives as the architectural core for Biotinylated Homobifunctional Crosslinkers . Unlike standard crosslinkers (e.g., DSS, BS3), this compound-based reagents possess a "trifunctional" logic: two reactive arms (derived from the diacid carboxyls) to covalently lock interacting proteins, and a central biotin handle for rigorous affinity enrichment. This methodology allows for the isolation of low-abundance cross-linked peptides from complex lysates, significantly enhancing the sensitivity of Mass Spectrometry (XL-MS) analysis.

The Chemistry of this compound Scaffolds

To understand the application, one must understand the reagent architecture. "this compound" (often Biotin-PEG-Diacid or similar analogues) serves as the precursor. Through activation (typically creating Bis-NHS esters), it transforms into a crosslinker that bridges lysine residues on interacting proteins.

Mechanism of Action[1][2]
  • The Anchor: The biotin moiety remains chemically inert during the cross-linking reaction but serves as a high-affinity handle (

    
    ) for downstream purification.
    
  • The Bridge: The diacid backbone provides a specific spacer arm length (typically 10–25 Å). This defines the maximum distance between cross-linked residues, providing structural constraints for modeling.

  • The Warheads: The two carboxylic acid groups are activated (e.g., to N-hydroxysuccinimide esters) to react with primary amines (Lysine side chains or N-termini) on the protein surface.

Advantages over Standard Methods
FeatureStandard Co-IPStandard Cross-linking (DSS)This compound XL-MS
Interaction Type Stable/Strong onlyStable & TransientStable, Transient & Weak
Enrichment Antibody-dependentNone (High background)Streptavidin (Universal)
Structural Data None (Binary Yes/No)Distance constraintsDistance constraints + Site ID
Sample Complexity Low (Purified proteins)High noise in lysatesHigh Signal-to-Noise (Enriched)

Experimental Workflow: Biotin-XL-MS

The following protocol utilizes a Biotin-Aspartate-Diacid bis-NHS ester (or equivalent Biotin-PEG-Diacid derivative) to map interactions in a mammalian cell lysate or purified complex.

Phase 1: Cross-linking Reaction

Objective: Covalently lock interacting proteins without causing massive aggregation.

Reagents:

  • Target Protein Complex (0.5 – 1.0 mg/mL in non-amine buffer like HEPES or PBS).

  • This compound Crosslinker (dissolved in dry DMSO to 50 mM immediately before use).

  • Quenching Buffer: 1M Tris-HCl, pH 8.0.

Protocol:

  • Buffer Exchange: Ensure proteins are in HEPES or Phosphate buffer (pH 7.4–8.0). Critical: Remove all Tris or Glycine, as they will compete with the crosslinker.

  • Titration: Prepare crosslinker working solutions. A molar excess of 20× to 50× is standard.

    • Expert Insight: Perform a pilot experiment with 10×, 20×, and 50× excess. Analyze by SDS-PAGE/Silver Stain. You want to see a shift to higher molecular weight bands (dimers/trimers) but avoid smearing at the top of the gel, which indicates non-specific aggregation.

  • Incubation: Add crosslinker to protein sample. Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours on ice (to slow kinetics and increase specificity).

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM Tris. Incubate for 15 minutes at RT.

Phase 2: Digestion and Enrichment

Objective: Isolate only the peptides involved in the interaction.

Protocol:

  • Denaturation: Add Urea (8M final) or SDS (1% final) to unfold proteins. Reduce (DTT) and alkylate (IAA) cysteines as per standard proteomics protocols.

  • Digestion: Dilute Urea to <2M. Add Trypsin (1:50 enzyme-to-protein ratio). Incubate overnight at 37°C.

  • Peptide Cleanup (Pre-Enrichment): Desalt peptides using C18 spin columns (Sep-Pak) to remove salts and hydrolyzed crosslinker reagents.

  • Streptavidin Capture:

    • Incubate desalted peptides with Streptavidin Magnetic Beads (High Capacity) for 1–2 hours at RT.

    • Why this works: Non-crosslinked peptides (the vast majority) flow through. Only peptides containing the this compound linker (the cross-linked species) bind.

  • Stringent Washing: Wash beads 3× with PBS + 0.1% SDS, followed by 3× with pure water or 20% Acetonitrile. This removes non-specifically bound hydrophobic peptides.

  • Elution:

    • If using cleavable linker: Use chemical cleavage (e.g., TCEP for disulfide-containing diacids).

    • If using non-cleavable: Elute with 70% Acetonitrile / 0.1% Formic Acid / 5mM Biotin (competition) or by boiling (less recommended for MS).

Visualizing the Workflow

The following diagram illustrates the logic of using this compound crosslinkers to filter complex data down to precise structural constraints.

BiotinXLMS Proteins Interacting Proteins (Complex) Reaction Cross-linking Reaction (Covalent Bond Formation) Proteins->Reaction Reagent This compound Crosslinker (Bis-NHS Activated) Reagent->Reaction Digestion Trypsin Digestion (Generates Peptide Mix) Reaction->Digestion Mix Complex Peptide Mixture (Linear + Crosslinked) Digestion->Mix Enrichment Streptavidin Pull-down (High Stringency Wash) Mix->Enrichment Waste Linear Peptides (Discarded) Mix->Waste Flow-through MS LC-MS/MS Analysis (Identify Linked Pairs) Enrichment->MS Elute Biotinylated Peptides

Caption: Workflow for enriching low-abundance interaction interfaces using this compound crosslinkers.

Data Interpretation & Troubleshooting

Identifying the Cross-link

In Mass Spectrometry, a cross-linked peptide appears as two distinct peptide sequences connected by a linker of known mass.

  • Mass Shift: You must search for the specific mass addition of your this compound derivative.

  • Reporter Ions: Some advanced this compound linkers cleave inside the MS collision cell, generating specific reporter ions that flag the spectrum as "containing a cross-link."

Common Pitfalls
IssueCauseSolution
Precipitation during XL Crosslinker concentration too high or DMSO % too high.Limit DMSO to <5% final. Titrate crosslinker down.
No Enrichment Biotin steric hindrance or bead saturation.Use a longer spacer (PEG-Diacid). Ensure beads are "High Capacity."
High Background Non-specific binding to beads.Increase wash stringency (include 0.1% SDS or 2M Urea in wash).

References

  • Synthesis of Biotin-tagged Chemical Cross-linkers and their Applications for Mass Spectrometry. Source: National Institutes of Health (NIH) / PubMed Context: foundational method for synthesizing lysine-reactive homobifunctional cross-linkers with a central biotin handle.[1][2] URL:[Link]

  • A Journey Towards Developing a New Cleavable Crosslinker Reagent for In-cell Crosslinking. Source: bioRxiv Context: Discusses the use of Azide-S-S-biotin and diacid precursors for advanced in-cell enrichment strategies.[3] URL:[Link]

  • Biotin's Role in Protein Interactions (Overview). Source: Journal of Medicinal Chemistry (ACS) Context: Detailed analysis of the thermodynamics of the Biotin-Streptavidin interaction, crucial for designing enrichment steps. URL:[Link]

  • Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation. Source: Analytical Chemistry (ACS) Context: Protocols for using cleavable biotin reagents to reduce background and improve elution efficiency in proteomics. URL:[Link]

Sources

Application Note: A Step-by-Step Guide to Biotin Diacid Cell Surface Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cell surface proteins are critical mediators of cellular function, involved in everything from signal transduction to cell adhesion, making them prime targets for diagnostics and therapeutics.[1][2] Isolating and studying these proteins, however, can be challenging due to their complex nature.[2] Cell surface biotinylation is a powerful technique that specifically labels these accessible proteins, enabling their isolation and subsequent analysis.[1][3][4] This guide provides a comprehensive, step-by-step protocol for labeling live cells using amine-reactive, water-soluble biotin diacid reagents, such as Sulfo-NHS-Biotin. We delve into the chemical principles, offer detailed methodologies for adherent and suspension cells, outline a protocol for downstream analysis via streptavidin affinity purification and Western blotting, and provide a troubleshooting guide to ensure experimental success.

Principle of the Method

Cell surface labeling with this compound leverages a classic bioconjugation chemistry reaction. The most common reagents for this application are N-hydroxysuccinimide (NHS) esters of biotin.[5] These reagents efficiently and covalently react with primary amines (–NH₂) found on the N-terminus of polypeptides and the side chains of lysine (K) residues.[5][6]

Why Sulfo-NHS-Biotin? For cell surface labeling, it is critical to use a biotinylation reagent that cannot permeate the cell membrane. The addition of a sulfonate group (–SO₃) to the NHS ring, creating Sulfo-NHS-Biotin, renders the molecule water-soluble and membrane-impermeable.[5][6][7] This ensures that only proteins on the exterior of the cell are labeled, preventing confounding data from intracellular protein biotinylation.[8]

The reaction proceeds by nucleophilic attack from the primary amine on the NHS-ester, forming a stable amide bond and releasing the Sulfo-NHS leaving group. This reaction is most efficient at a neutral to slightly alkaline pH (7-9).[5][6]

Caption: Figure 1. This compound Reaction Mechanism.

Materials and Reagents
2.1. Reagents
  • Biotinylation Reagent: EZ-Link™ Sulfo-NHS-LC-Biotin or similar water-soluble, amine-reactive biotin. Store desiccated at -20°C.[9]

  • Cell Culture: Adherent or suspension cells of interest.

  • Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Must be free of primary amines (e.g., Tris) and carrier proteins (e.g., BSA).

    • Quenching Buffer: 100 mM Glycine or 50-100 mM Tris in PBS.

    • Lysis Buffer: RIPA buffer or other suitable detergent-based lysis buffer containing protease inhibitors.

  • Affinity Purification:

    • Streptavidin or NeutrAvidin Agarose Beads.

    • Wash Buffer (e.g., PBS with 0.1% Tween-20).

  • Downstream Analysis:

    • SDS-PAGE gels, buffers, and apparatus.

    • Nitrocellulose or PVDF membranes.

    • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST). Note: Avoid milk if using streptavidin-HRP for detection, as milk contains endogenous biotin.[10]

    • Primary antibody for protein of interest.

    • Streptavidin-HRP or appropriate secondary antibody.

    • Chemiluminescent substrate (ECL).

2.2. Equipment
  • Refrigerated centrifuge

  • Ice bucket

  • Rocking platform or orbital shaker

  • Standard cell culture equipment (incubator, biosafety cabinet)

  • Western blotting equipment

Experimental Protocols

This section provides detailed step-by-step protocols for labeling adherent and suspension cells. Optimization may be required depending on the cell type and experimental goals.[11]

3.1. Reagent Preparation (Critical First Step)
  • Biotin Reagent Stock: Immediately before use, bring the vial of Sulfo-NHS-LC-Biotin to room temperature.[12] Dissolve it in sterile, amine-free PBS (or DMSO for some variants) to create a concentrated stock solution (e.g., 10 mg/mL or ~20 mM).[8][12]

    • Expert Insight: NHS-esters are moisture-sensitive and hydrolyze rapidly in aqueous solutions. Preparing the stock solution immediately before dilution into the reaction buffer is crucial for maintaining reactivity. Do not store aqueous stock solutions.

  • Working Labeling Solution: Dilute the biotin stock solution into ice-cold PBS (pH 7.2-8.0) to the desired final concentration. A common starting point is 0.25-1.0 mg/mL.[1][4]

    • Causality: Performing the reaction on ice (4°C) slows down both the labeling reaction and cellular processes like endocytosis.[13] This minimizes the internalization of the biotin reagent and labeled proteins, ensuring that the labeling is restricted to the cell surface.

3.2. Protocol 1: Labeling Adherent Cells
  • Cell Preparation: Grow cells in culture dishes to a confluency of 80-90%.

  • Wash: Gently aspirate the culture medium. Wash the cell monolayer three times with ice-cold, amine-free PBS.[9][14]

    • Expert Insight: This wash step is critical. Culture media contain amino acids and proteins that will compete with cell surface proteins for the biotin reagent, thereby quenching the reaction.[5][6]

  • Biotinylation: Add the freshly prepared, ice-cold biotin labeling solution to the cells, ensuring the entire monolayer is covered. Incubate for 30 minutes on a rocking platform at 4°C.[4][14]

  • Quench Reaction: Aspirate the biotin solution and immediately add ice-cold Quenching Buffer (e.g., 100 mM Glycine in PBS). Incubate for 10-15 minutes at 4°C with gentle agitation.[4][14]

    • Causality: Glycine contains a primary amine that reacts with and consumes any excess NHS-ester biotin, effectively stopping the labeling reaction. This prevents non-specific labeling of intracellular components after cell lysis.

  • Final Wash: Wash the cells twice more with ice-cold PBS to remove residual quenching reagent and unreacted biotin.

  • Cell Lysis: Add ice-cold Lysis Buffer with protease inhibitors to the plate. Scrape the cells, transfer the lysate to a microcentrifuge tube, and proceed to Section 3.4.

3.3. Protocol 2: Labeling Suspension Cells
  • Cell Preparation: Harvest cells by centrifugation (e.g., 500 x g for 3 minutes at 4°C).

  • Wash: Discard the supernatant and wash the cell pellet three times by resuspending in a large volume of ice-cold, amine-free PBS and repeating the centrifugation step.[9]

  • Biotinylation: Resuspend the cell pellet in the freshly prepared, ice-cold biotin labeling solution at a concentration of approximately 25 x 10⁶ cells/mL.[9] Incubate for 30 minutes at 4°C with gentle end-over-end rotation.

  • Quench Reaction: Pellet the cells by centrifugation. Resuspend the pellet in ice-cold Quenching Buffer and incubate for 10-15 minutes at 4°C with rotation.

  • Final Wash: Pellet the cells and wash twice more with ice-cold PBS.

  • Cell Lysis: Add ice-cold Lysis Buffer with protease inhibitors to the cell pellet. Vortex to lyse and proceed to Section 3.4.

3.4. Protocol 3: Isolation of Biotinylated Proteins & Western Blot
  • Lysate Clarification: Centrifuge the cell lysate at ~14,000 x g for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of the clarified lysate using a BCA or Bradford assay. Reserve a small aliquot (20-30 µg) of this "Total Lysate" fraction for later analysis.

  • Affinity Purification:

    • Equilibrate Streptavidin/NeutrAvidin beads by washing them three times in lysis buffer.

    • Incubate a standardized amount of protein lysate (e.g., 0.5-1.0 mg) with the equilibrated beads. Incubate for 1-2 hours at 4°C with end-over-end rotation.

  • Washing: Pellet the beads by centrifugation. Wash the beads 4-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by resuspending the beads in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Load the "Total Lysate" and the eluted "Biotinylated Fraction" onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody against your protein of interest.

    • To confirm successful biotinylation, you can also probe a separate blot with Streptavidin-HRP, which will detect all biotinylated proteins.

Sources

Application Note & Protocol: Leveraging Biotin Diacid Conjugation for Robust Cellular Uptake Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The study of cellular uptake is fundamental to drug development, allowing researchers to quantify the internalization of therapeutic peptides and other biomolecules. A cornerstone of these assays is the effective labeling of the molecule of interest. Biotinylation, the process of covalently attaching biotin to a molecule, offers a robust and versatile method for tracking and quantifying peptide uptake.[1] This is primarily due to the extraordinarily strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin or streptavidin (Kd ≈ 10-15 M).[2][3] This interaction is one of the strongest known in biology, making it an ideal tool for a wide range of applications including ELISAs, Western blotting, immunoprecipitation, and affinity purification.[3]

This application note provides a comprehensive guide to the use of Biotin Diacid for the conjugation of peptides intended for cellular uptake studies. We will delve into the rationale behind choosing this compound, provide detailed, field-proven protocols for conjugation and purification, and outline a standardized cellular uptake and detection workflow.

The Rationale for this compound: Beyond Standard Biotinylation

While several biotinylation reagents are available, this compound, particularly when activated as an N-hydroxysuccinimide (NHS) ester, presents distinct advantages for peptide labeling in the context of cellular uptake.

  • Extended Spacer Arm: this compound possesses a longer valeric acid side chain compared to standard biotin.[4] This extended spacer arm minimizes steric hindrance, ensuring that the biotin moiety is readily accessible for binding to avidin or streptavidin, even when conjugated to complex peptide structures.

  • Carboxylic Acid Functionality: The terminal carboxylic acid group of this compound is the key to its versatility.[] This group can be readily activated, most commonly through the formation of an NHS ester, to create a reactive species that efficiently couples with primary amines (e.g., the N-terminus of a peptide or the side chain of a lysine residue) to form a stable amide bond.[2][6][7]

The choice of conjugation chemistry is critical. NHS ester chemistry is widely employed due to its high efficiency and specificity for primary amines under physiological to slightly alkaline pH conditions (pH 7.2-9).[7] The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of NHS.[8]

Part 1: Peptide Conjugation with this compound-NHS Ester

This section details the complete workflow for conjugating a peptide with pre-activated this compound NHS ester.

Experimental Workflow Overview

The overall process involves dissolving the peptide and the biotinylation reagent, performing the conjugation reaction, quenching any unreacted NHS ester, and finally, purifying the biotinylated peptide.

Conjugation_Workflow Peptide_Prep Peptide Preparation (Dissolve in amine-free buffer) Reaction Conjugation Reaction (Mix and Incubate) Peptide_Prep->Reaction Biotin_Prep This compound-NHS Preparation (Dissolve in DMSO) Biotin_Prep->Reaction Quench Quenching (Add Tris or Glycine) Reaction->Quench Stop Reaction Purification Purification (HPLC or Dialysis) Quench->Purification Remove Excess Reagents Analysis Analysis & Storage (Mass Spec, Store at -20°C) Purification->Analysis Isolate Conjugate

Figure 1. Workflow for this compound-NHS ester conjugation to a peptide.

Protocol 1.1: this compound-NHS Ester Conjugation to a Peptide

This protocol is designed for a starting scale of 1-5 mg of a model peptide. Adjustments may be necessary based on the specific properties of your peptide.

Materials:

  • Peptide with at least one primary amine (N-terminus or Lysine residue)

  • This compound N-succinimidyl ester (or similar NHS-activated biotin)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification equipment (e.g., HPLC system with a C18 column)

  • Analytical equipment (e.g., Mass Spectrometer)

Procedure:

  • Peptide Preparation:

    • Accurately weigh 1-5 mg of your peptide.

    • Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.[9] Ensure the peptide is fully dissolved. Gentle vortexing or sonication may be required.

    • Expert Insight: Avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete with the peptide for reaction with the NHS ester.[10]

  • This compound-NHS Ester Preparation:

    • Immediately before use, prepare a stock solution of the this compound-NHS ester in anhydrous DMSO. A concentration of 10 mg/mL is a good starting point.

    • Trustworthiness Check: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[8][11] Always use anhydrous DMSO and prepare the solution fresh.

  • Stoichiometry Calculation:

    • The molar ratio of this compound-NHS ester to peptide is a critical parameter. A molar excess of the biotin reagent is typically used to drive the reaction to completion.

    • For a peptide with a single primary amine, a 3-5 fold molar excess of the NHS ester is recommended.[12]

    • For peptides with multiple amines, a higher excess (e.g., 10-20 fold) may be necessary, but this increases the risk of multiple biotin labels per peptide and complicates purification.[9]

    • Calculation:

      • Moles of Peptide = (Mass of Peptide (g)) / (Molecular Weight of Peptide ( g/mol ))

      • Moles of Biotin-NHS needed = Moles of Peptide x Molar Excess

      • Volume of Biotin-NHS stock to add (µL) = (Moles of Biotin-NHS needed x MW of Biotin-NHS ( g/mol )) / (Concentration of stock (g/µL))

  • Conjugation Reaction:

    • Add the calculated volume of the this compound-NHS ester solution to the dissolved peptide.

    • Mix gently and incubate at room temperature for 1-2 hours or at 4°C overnight.[2][9] The longer incubation at a lower temperature can be beneficial for sensitive peptides.

  • Quenching the Reaction:

    • To stop the reaction and consume any unreacted NHS ester, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature.[2]

Protocol 1.2: Purification of the Biotinylated Peptide

Purification is essential to remove unreacted biotin, NHS, and any side products.[11] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the preferred method for peptide purification.[9]

Procedure:

  • HPLC Setup:

    • Equilibrate a C18 RP-HPLC column with a mobile phase of 95% Water with 0.1% Trifluoroacetic Acid (TFA) (Solvent A) and 5% Acetonitrile with 0.1% TFA (Solvent B).

  • Sample Injection:

    • Inject the entire quenched reaction mixture onto the column.

  • Elution Gradient:

    • Elute the bound peptides using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes).

    • Monitor the elution profile at 214 nm and 280 nm. The biotinylated peptide will typically have a slightly longer retention time than the unlabeled peptide due to the increased hydrophobicity of the biotin tag.[13]

  • Fraction Collection:

    • Collect fractions corresponding to the major peaks.

  • Analysis and Pooling:

    • Analyze the collected fractions by Mass Spectrometry (MS) to confirm the identity and purity of the biotinylated peptide.[9][14] The mass of the conjugated peptide should increase by the mass of the this compound minus the mass of water.

    • Pool the pure fractions, lyophilize to remove the solvent, and store at -20°C or -80°C for long-term stability.

ParameterRecommended ValueRationale
Peptide Concentration 1-10 mg/mLEnsures efficient reaction kinetics.
Reaction Buffer Phosphate Buffer (pH 7.2-8.0)Optimal pH for amine reactivity while minimizing NHS-ester hydrolysis.[7][8]
Biotin:Peptide Molar Ratio 3:1 to 20:1Drives the reaction to completion.[9][12] Ratio depends on the number of available amines.
Reaction Time 1-4 hours at RT or overnight at 4°CAllows for sufficient reaction completion.[2][9]
Purification Method RP-HPLCProvides high-resolution separation of labeled from unlabeled peptide.[9][11]

Part 2: Cellular Uptake and Detection

This section describes a general protocol for quantifying the cellular uptake of the newly synthesized biotinylated peptide.

Cellular Uptake and Detection Mechanism

The biotinylated peptide is incubated with live cells, allowing for internalization.[15] After incubation, the cells are washed and lysed. The amount of internalized peptide in the cell lysate is then quantified using an assay based on the high-affinity interaction between biotin and streptavidin, which is often conjugated to a reporter molecule like horseradish peroxidase (HRP) or a fluorophore.[1][16]

Cellular_Uptake_Workflow Cell_Culture 1. Seed Cells (e.g., HeLa, 24-well plate) Incubation 2. Incubate with Biotinylated Peptide (Varying concentrations and times) Cell_Culture->Incubation Washing 3. Wash Cells (Remove unbound peptide) Incubation->Washing Lysis 4. Lyse Cells (Release intracellular contents) Washing->Lysis Detection 5. Detection Assay (Streptavidin-HRP ELISA) Lysis->Detection Quantification 6. Quantify Uptake (Measure signal, relate to standard curve) Detection->Quantification

Figure 2. General workflow for a cellular uptake assay using a biotinylated peptide.

Protocol 2.1: Cellular Uptake Assay

Materials:

  • Biotinylated peptide, purified and lyophilized

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., RIPA buffer)

  • Streptavidin-coated microplate

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop Solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.

    • Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Peptide Incubation:

    • Prepare a series of dilutions of the biotinylated peptide in serum-free cell culture medium. A typical concentration range to test is 1-50 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the peptide solutions to the wells. Include a "no peptide" control.

    • Incubate for a desired time period (e.g., 1, 4, or 24 hours) at 37°C.

  • Washing:

    • Remove the peptide-containing medium.

    • Wash the cells three times with ice-cold PBS to remove any peptide bound to the cell surface.

    • Expert Insight: Thorough washing is crucial to ensure that only internalized peptide is measured.

  • Cell Lysis:

    • Add an appropriate volume of ice-cold Cell Lysis Buffer to each well (e.g., 100 µL).

    • Incubate on ice for 15-30 minutes with gentle agitation.

    • Collect the cell lysates and clarify by centrifugation to pellet cell debris.

  • Detection via Streptavidin-HRP ELISA:

    • Add a known volume of cell lysate (e.g., 50 µL) to each well of a streptavidin-coated microplate.

    • Include a standard curve using known concentrations of the biotinylated peptide diluted in lysis buffer.

    • Incubate for 1 hour at room temperature to allow the biotinylated peptide to bind to the plate.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add the Streptavidin-HRP conjugate (diluted according to the manufacturer's instructions) to each well and incubate for 30-60 minutes.

    • Wash the plate again three times.

    • Add the HRP substrate and incubate until a color change is observed.

    • Stop the reaction with the Stop Solution.

  • Quantification:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Determine the concentration of the biotinylated peptide in the cell lysates by comparing the absorbance values to the standard curve.

    • Normalize the amount of internalized peptide to the total protein concentration of the lysate (determined by a BCA or Bradford assay) to account for variations in cell number.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating.

  • MS Analysis: The mandatory mass spectrometry step post-purification provides definitive confirmation of successful conjugation.[17][18]

  • Standard Curve: The inclusion of a standard curve in the cellular uptake assay is essential for accurate quantification and validates the performance of the detection reagents.

  • Controls: The use of "no peptide" and "unlabeled peptide" controls in the cellular uptake assay helps to establish baseline signals and confirm that the detected signal is specific to the biotinylated peptide.

By adhering to these protocols, researchers can confidently generate reliable and reproducible data for their cellular uptake studies, advancing the development of novel peptide-based therapeutics.

References

  • Aapptec. (n.d.). Activation and Coupling of Biotin. Retrieved from [Link]

  • Jaraíz-Rodríguez, M., González-Sánchez, A., García-Vicente, L., Medina, J. M., & Tabernero, A. (2017). Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions. Journal of Visualized Experiments, (130), 56457.
  • Creative Biolabs. (n.d.). Biotin based Conjugation Protocol. Retrieved from [Link]

  • JoVE. (2022, October 5). Biotinylated Cell-penetrating Peptides to Study Protein Interactions | Protocol Preview. Retrieved from [Link]

  • LifeTein. (n.d.). Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions. Retrieved from [Link]

  • Howdeshell, K. L., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research, 13(9), 4193-4201.
  • Gu, F., et al. (1998). Purification of synthetic peptide libraries by affinity chromatography using the avidin-biotin system. Journal of Peptide Research, 52(4), 261-267.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 171548, Biotin. Retrieved from [Link]

  • Lee, S. Y., et al. (2022). Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group. International Journal of Molecular Sciences, 23(10), 5797.
  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Sartorius. (2016, October 15). What are best practices and the protocol for peptide biotinylation? Retrieved from [Link]

  • Wang, S., et al. (2011). Biotin-4-Fluorescein Based Fluorescence Quenching Assay for Determination of Biotin Binding Capacity of Streptavidin Conjugated Quantum Dots.
  • Howdeshell, K. L., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research, 13(9), 4193-4201.
  • Gumbart, J. C., et al. (2007). The Absolute Free Energy of Binding of Avidin/Biotin Revisited. Biophysical Journal, 93(7), 2271-2282.
  • Jain, A., et al. (2019). Biotin's Lessons in Drug Design. Journal of Medicinal Chemistry, 62(24), 10996-11010.
  • Rockland Immunochemicals. (n.d.). Tips for Biotin, Avidin, & Streptavidin. Retrieved from [Link]

  • Howdeshell, K. L., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry.
  • European Patent Office. (2016). WO2016120247A1 - Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes.
  • Said, H. M. (1999). Cellular uptake of biotin: mechanisms and regulation. The Journal of Nutrition, 129(2S Suppl), 490S-493S.
  • Agrawal, A., et al. (2016). The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis. Journal of Controlled Release, 229, 144-156.
  • Celtarys. (2025, August 28). Biotinylated Fluorophores for Ligand Binding Assay Specificity. Retrieved from [Link]

  • bioRxiv. (2021, March 18). Detectability of biotin tags by LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). A fluorescence polarization assay to quantify biotin and biotin-binding proteins in whole plant extracts using Alexa-Fluor 594 biocytin. Retrieved from [Link]

  • MDPI. (n.d.). Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 23). 25.4: Biotin- Vitamin H. Retrieved from [Link]

  • ACS Publications. (n.d.). Specific Interactions between Biotin and Avidin Studied by Atomic Force Microscopy Using the Poisson Statistical Analysis Method. Retrieved from [Link]

  • Springer. (2025). Optimized Biotinylated Peptide Detection Method for Characterizing the Cell Surface Proteome. Retrieved from [Link]

  • Burlina, F., Sagan, S., Bolbach, G., & Chassaing, G. (2006). A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry.

Sources

Biotin Diacid in enzyme-linked immunosorbent assay (ELISA)

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategies

I'm starting with focused Google searches to get data on Biotin Diacid's ELISA use. I'm prioritizing its special features, upsides compared to other biotinylation agents, and validated protocols. This initial phase aims to build a solid information base.

Analyzing Search Outcomes

I've moved on to analyzing the Google search results, identifying mechanistic details and recommended conditions. I'm focusing on authoritative sources. Now, I'm structuring the application note, starting with an introduction to biotinylation in ELISA, specifically using this compound. Protocols are in progress.

Developing Application Protocols

I'm now focused on generating detailed protocols. My aim is to include step-by-step instructions for biotinylating proteins with this compound, plus a separate protocol for ELISA using those reagents. I'm prioritizing clarity and user-friendliness in the protocol structure. I will integrate visual aids as well.

Biotin Diacid for pull-down assay of protein complexes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Specificity Chemoproteomic Profiling using Biotin Diacid Linkers

Part 1: Executive Summary & Scientific Rationale

In the field of chemoproteomics and drug discovery, identifying the specific protein targets of a small molecule (drug, metabolite, or peptide) is a critical step. The This compound system represents a sophisticated evolution of standard biotinylation strategies.

While native biotin (Vitamin B7) is the gold standard for affinity purification due to its femtomolar affinity for streptavidin (


), it suffers from poor solubility and steric hindrance when conjugated directly to hydrophobic ligands. This compound derivatives  (often comprising a biotin moiety attached to a hydrophilic spacer terminating in dicarboxylic acids or a carboxylated linker) solve two fundamental problems:
  • Solubility Enhancement: The additional carboxylic acid moieties introduce negative charges and hydrophilicity, preventing the "bait" molecule from aggregating or sticking non-specifically to hydrophobic proteins in the lysate.

  • Steric Accessibility: These linkers provide a "spacer arm" that pushes the biotin tag away from the ligand binding site, ensuring that the drug can bind its protein target without interference from the bulky streptavidin complex.

This guide details the protocol for synthesizing a This compound Probe and performing a Pull-down Assay to isolate protein complexes from mammalian cell lysates.

Part 2: Mechanism of Action

The workflow relies on the "Bait-and-Hook" principle. The small molecule of interest (Bait) is chemically modified with this compound (Hook). When incubated with cell lysate, the Bait binds its specific protein targets. Streptavidin beads then capture the Biotin, allowing for the isolation and identification of the bound protein complex via Mass Spectrometry (LC-MS/MS) or Western Blot.

Visualizing the Interaction Logic

BiotinDiacidMechanism Ligand Small Molecule (Ligand/Drug) Probe Biotinylated Probe (Soluble) Ligand->Probe EDC/NHS Coupling BiotinDiacid This compound Linker (Hydrophilic Spacer) BiotinDiacid->Probe Complex Ligand-Protein Complex Probe->Complex Incubation with Lysate Target Target Protein (In Lysate) Target->Complex Specific Binding Final Captured Complex (Ready for MS) Complex->Final Streptavidin Capture Beads Streptavidin Magnetic Beads Beads->Final

Figure 1: The Chemoproteomic Workflow. The this compound linker confers solubility to the probe, facilitating specific target binding before streptavidin capture.

Part 3: Detailed Protocols

Protocol A: Synthesis of the Biotinylated Probe

Objective: Conjugate this compound to an amine-containing Ligand.

Reagents Required:

  • Target Ligand (must have a primary or secondary amine).

  • This compound (e.g., Biotin-PEG4-Diacid).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1]

  • NHS (N-Hydroxysuccinimide).

  • DMSO (Anhydrous).

Step-by-Step Methodology:

  • Activation: Dissolve This compound (10 µmol) in 500 µL anhydrous DMSO. Add EDC (12 µmol) and NHS (12 µmol).

    • Expert Insight: Use a slight molar excess (1.2 eq) of EDC/NHS to ensure efficient activation of the carboxylic acid. If the this compound has two free carboxylic acids, titrate carefully or use a mono-protected derivative if precise stoichiometry is required to prevent cross-linking. However, for solubility enhancers, often one acid is sterically favored or pre-activated.

  • Incubation: Stir the mixture at Room Temperature (RT) for 30 minutes to form the NHS-ester intermediate.

  • Conjugation: Add the Target Ligand (10 µmol) dissolved in DMSO to the reaction. Add Triethylamine (TEA, 20 µmol) to ensure the amine is deprotonated.

  • Reaction: Stir overnight at RT in the dark.

  • Purification: Purify the product using Reverse-Phase HPLC (C18 column). This is crucial to remove unreacted biotin, which would compete for streptavidin beads later.

  • Validation: Verify the mass of the probe using LC-MS (ESI+).

Protocol B: The Pull-Down Assay

Objective: Isolate target proteins from cell lysate.

Reagents Required:

  • Mammalian Cells (e.g., HEK293, HeLa).

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM DTT, Protease Inhibitor Cocktail.

  • Streptavidin Magnetic Beads (e.g., Dynabeads MyOne C1).

  • Competition Control: Free (non-biotinylated) Ligand.

Experimental Workflow:

1. Lysate Preparation:

  • Harvest

    
     cells. Wash 2x with cold PBS.
    
  • Resuspend in 1 mL Lysis Buffer . Incubate on ice for 30 min with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 min at 4°C. Collect the supernatant (soluble proteome).

  • Quality Check: Measure protein concentration (BCA Assay). Adjust to 1–2 mg/mL.

2. Probe Incubation (The "Pull-Down"):

  • Divide lysate into two aliquots: Experimental and Competition Control .

  • Competition Control: Pre-incubate this aliquot with a 10-fold molar excess of Free Ligand for 1 hour at 4°C. (This blocks specific binding sites).

  • Add the Biotinylated Probe (final conc. 1–10 µM) to both aliquots.

  • Incubate on a rotator overnight at 4°C.

3. Streptavidin Capture:

  • Wash 50 µL of Streptavidin Magnetic Beads per sample with Lysis Buffer (3x).

  • Add beads to the lysate-probe mixture. Incubate for 1 hour at 4°C.

    • Expert Insight: Short incubation (1 hr) reduces non-specific background binding compared to overnight bead incubation.

4. Stringent Washing:

  • Place tubes on a magnetic rack. Remove supernatant.[2][3]

  • Wash 3x with Lysis Buffer .

  • Wash 3x with High Salt Buffer (Lysis Buffer + 500 mM NaCl) to remove weak electrostatic interactors.

  • Wash 1x with PBS to remove detergent.

5. Elution:

  • For Western Blot: Add 30 µL 2x Laemmli Sample Buffer (with

    
    -mercaptoethanol). Boil at 95°C for 5 minutes.
    
  • For Mass Spec: Perform on-bead digestion (Trypsin) or elute with 8M Urea.

Part 4: Data Analysis & Interpretation

The success of a pull-down is determined by comparing the Experimental sample against the Competition Control .

Expected Results Table
ObservationExperimental SampleCompetition Control (Excess Free Ligand)Interpretation
Band A Strong SignalDisappears / FaintSpecific Target (Hit)
Band B Strong SignalStrong SignalNon-Specific Binder (Background)
Band C No SignalNo SignalNot a target
Troubleshooting Guide
  • High Background: Increase wash stringency (add 0.1% SDS to wash buffer) or use a this compound linker with a longer PEG chain to improve solubility.

  • No Signal: The biotin tag may be sterically hindering the ligand. Try a longer linker or a different attachment point on the ligand.

  • Probe Precipitation: Ensure the this compound probe is fully dissolved in DMSO before adding to the aqueous lysate. The final DMSO concentration in the lysate should not exceed 1%.

Part 5: Visualization of the Pull-Down Pathway

PullDownWorkflow Lysate Cell Lysate (Protein Soup) Split Split Sample Lysate->Split Exp Experimental: Add Biotin-Probe Split->Exp Ctrl Control: Add Free Ligand (10x) Then Biotin-Probe Split->Ctrl Incubate Incubate 4°C Exp->Incubate Ctrl->Incubate Beads Add Streptavidin Beads Incubate->Beads Wash Stringent Wash (Remove Non-Specifics) Beads->Wash Elute Elute & Analyze (MS or WB) Wash->Elute

Figure 2: Experimental design comparing the direct pull-down vs. competition control to validate specificity.

References

  • Biotin-Streptavidin Interaction Mechanics

    • Title: Avidin-Biotin Interaction[1][4][5][6]

    • Source: Thermo Fisher Scientific[1]

  • Chemoproteomics & Probe Design

    • Title: Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics
    • Source: PubMed (NIH)[1]

    • URL:[Link][1]

  • Pull-Down Assay Protocols

    • Title: Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry[1][5]

    • Source: Springer Nature Experiments[1]

    • URL:[Link][1][7]

  • Biotin Solubility & Properties

    • Title: Biotin (Compound) - Exposome-Explorer[1][2]

    • Source: IARC[1]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Guide: Removal of Excess Biotin Diacid Post-Labeling

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Process Development Engineers From: Senior Application Scientist, Purification Technologies Subject: Protocols for the removal of unreacted Biotin Diacid (N-biotinyl-L-aspartic acid/derivatives)

Executive Summary & Technical Context[1][2][3][4][5][6][7]

This compound is distinct from standard Biotin-NHS esters. It contains two carboxylic acid moieties, significantly altering its polarity and pKa compared to native biotin. In synthetic workflows—typically solid-phase peptide synthesis (SPPS) or solution-phase small molecule coupling—excess this compound acts as a potent competitive inhibitor in downstream avidin/streptavidin assays.

The Challenge: Unlike standard biotin, this compound’s high polarity and potential for ionic interaction make it "sticky" in aqueous buffers. It often co-elutes with hydrophilic peptides during standard purification gradients.

The Solution: Successful removal requires exploiting the specific physicochemical difference between your conjugate and the free diacid: Hydrophobicity (for peptides) or Hydrodynamic Radius (for proteins) .

Method Selection Strategy

Select your purification route based on the molecular weight (MW) of your labeled target.

purification_decision_tree Start Start: Identify Labeled Conjugate Decision Target Molecule Size? Start->Decision SmallMol Small Molecule / Peptide (< 5 kDa) Decision->SmallMol Low MW Protein Protein / Antibody (> 10 kDa) Decision->Protein High MW HPLC Protocol A: RP-HPLC (Hydrophobicity Separation) SmallMol->HPLC High Purity Req. Precip Protocol C: Ether Precipitation (Solubility Separation) SmallMol->Precip Crude/Bulk Req. Dialysis Protocol B: Desalting/Dialysis (Size Exclusion) Protein->Dialysis

Figure 1: Decision matrix for selecting the appropriate purification modality based on conjugate molecular weight.

Protocol A: Reverse-Phase HPLC (Gold Standard for Peptides)

Applicability: Peptides, Peptidomimetics, Small Molecules. Mechanism: this compound is highly polar.[1] In a reverse-phase (C18) system, it will elute near the solvent front (dead volume), whereas most labeled peptides will retain longer due to the hydrophobic character of the peptide backbone.

Critical Reagents
  • Stationary Phase: C18 Column (e.g., Agilent Zorbax or Waters XBridge), 5µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

Scientific Rationale (The "Why"): The addition of 0.1% TFA is non-negotiable. This compound has carboxyl groups that will ionize at neutral pH, causing peak tailing and poor resolution. TFA lowers the pH (~pH 2), protonating the diacid groups (


), rendering the molecule neutral and sharpening the peak shape for cleaner separation [1].
Step-by-Step Workflow
  • Equilibration: Equilibrate column with 95% Solvent A / 5% Solvent B for 10 minutes.

  • Sample Injection: Dissolve crude reaction mixture in minimal Solvent A (or 10% DMSO if solubility is poor). Filter through 0.2µm PTFE.

  • Gradient Execution:

    • 0–2 min: Isocratic hold (5% B). Crucial: This allows the polar this compound to wash out.

    • 2–20 min: Linear gradient 5% → 65% B.

    • 20–25 min: Wash (95% B).

  • Fraction Collection: Monitor UV at 210 nm (peptide bond) and 254 nm (biotin absorbance, though weak).

    • Expectation: this compound elutes early (RT < 5 min). Labeled peptide elutes later.

Data Summary: Retention Behavior
MoleculePolarityPredicted Retention (C18)
This compound High (Polar)Early (Void Volume - 5% B)
Unlabeled Peptide ModerateMid-Gradient
Biotin-Peptide Moderate-High*Mid-Gradient (Shifted slightly)

*Note: Biotinylation can sometimes slightly decrease retention time compared to the naked peptide due to polarity, but the mass increase and structural change usually allow separation.

Protocol B: Desalting / Dialysis (For Proteins)[1]

Applicability: Antibodies (mAbs), Enzymes, Proteins >10 kDa. Mechanism: Size Exclusion.[2][3] this compound (MW ~300-400 Da depending on derivative) is significantly smaller than the protein.

Method 1: Spin Desalting Columns (Recommended)

Use for volumes < 4 mL.

  • Selection: Use a column with a 7 kDa MWCO (Molecular Weight Cut-Off) (e.g., Zeba™ Spin columns or PD-10).

  • Equilibration: Wash column 3x with your target buffer (PBS pH 7.4).

  • Loading: Apply sample slowly to the center of the resin bed.

  • Elution: Centrifuge at 1000 x g for 2 minutes. The flow-through contains the purified protein; this compound remains trapped in the resin pores.

Method 2: Dialysis

Use for volumes > 4 mL.

  • Membrane: Cellulose ester membrane, 3.5 kDa or 10 kDa MWCO.

  • Ratio: Dialyze 1 mL sample against 1 L Buffer (1:1000 volume ratio).

  • Time: 2 hours at Room Temp, change buffer, then overnight at 4°C.

    • Tip: Stirring is mandatory to prevent local concentration gradients at the membrane surface [2].

Protocol C: Ether Precipitation (For Peptides)

Applicability: Post-SPPS cleavage; crude peptide cleanup. Mechanism: Peptides precipitate in cold ether; this compound (and other organic scavengers) remain soluble in the ether phase.

  • Concentration: Rotovap the cleavage cocktail (TFA/Scavengers) down to a minimal volume (~2-5 mL).

  • Precipitation: Add 40 mL of ice-cold Diethyl Ether (or MTBE).

  • Incubation: Incubate on ice for 10 minutes. The peptide should form a white flocculent precipitate.

  • Separation: Centrifuge at 3000 x g for 5 minutes.

  • Wash: Decant the ether (supernatant contains this compound). Resuspend pellet in fresh cold ether and repeat 2x.

Validation: The HABA Assay

Do not assume purity. Validate it. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay quantifies biotin availability.[4][5][6]

Logic: HABA binds Avidin loosely (orange color). Biotin displaces HABA (color disappears).[5]

  • If you see a massive displacement signal but your protein concentration is low, you likely have free this compound contamination.

  • Calculation: Measure Absorbance at 500 nm before and after adding your sample.[5] Use the extinction coefficient (

    
    ) to calculate moles of biotin [3].[7][5]
    

Troubleshooting & FAQs

Q1: My HPLC peaks for the labeled peptide and this compound are overlapping. What now?

  • Adjustment: Flatten the gradient. Instead of 5% → 65%, try 0% → 30% B over 30 minutes.

  • pH Check: Ensure your TFA is fresh. If the pH is >2.5, the carboxylic acids on the this compound will deprotonate, causing it to smear and overlap with the peptide.

Q2: Can I use dialysis for my 2 kDa peptide?

  • No. A 2 kDa peptide is too close in size to the this compound (~300-400 Da) for standard dialysis membranes (usually 2 kDa or 3.5 kDa MWCO). You will lose your product. Use HPLC.

Q3: The this compound is not precipitating with Ether.

  • Correct. We want it to stay in the ether (supernatant). If your peptide is also staying in the ether (oiling out), switch to Cold Hexane or Ethyl Acetate to force the peptide out while keeping the organic contaminants soluble.

Q4: Why does my yield drop after using Desalting Columns?

  • Cause: Non-specific binding. Biotin is hydrophobic in certain pockets.

  • Fix: "Prime" the column with a small amount of BSA or add 0.05% Tween-20 to the equilibration buffer if your downstream assay permits it.

References

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.

  • Thermo Fisher Scientific. Dialysis Methods for Protein Purification. Technical Overview.

  • Green, N. M. (1970). Spectrophotometric determination of avidin and biotin.[4][5][8] Methods in Enzymology, 18, 418-424.

  • PubChem. Biotin (Compound Summary). National Library of Medicine.

Sources

Technical Support Center: Optimizing Biotin Diacid Incubation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Incubation Times & Protocols for Biotin Diacid Conjugation Content Type: Technical Support Guide & Troubleshooting Audience: Senior Researchers & Process Development Scientists

Executive Summary: The Kinetics of this compound

Welcome to the Technical Support Center. You are likely here because you are working with This compound (or a derivative like Biotin-PEG-Diacid) and need to couple it to a target molecule (typically a protein or amine-functionalized surface).

Unlike pre-activated NHS-esters, This compound requires in situ activation . This introduces a critical variable: Time . You are not managing one reaction, but two competing kinetics:

  • Activation Rate: The formation of the reactive O-acylisourea (via EDC) and subsequent NHS-ester.[1]

  • Hydrolysis Rate: The degradation of that active ester by water.

This guide moves beyond "standard recipes" to help you engineer a protocol based on the specific half-lives of your reagents.

Part 1: The Mechanism & The "Time" Variable

To optimize incubation, you must understand the "Activation-Hydrolysis Tug-of-War."

  • The Activation Phase (EDC/NHS): this compound carboxyl groups react with EDC to form an unstable intermediate. Adding NHS (or Sulfo-NHS) converts this to a semi-stable amine-reactive ester.[1][2]

    • Optimal Time: 15–30 minutes.[3]

    • Risk:[1][4] Too short = low activation. Too long = hydrolysis of the active ester before it ever sees the protein.

  • The Coupling Phase (Amide Bond Formation): The activated biotin attacks primary amines (Lysine residues/N-terminus) on your target.[5]

    • Optimal Time: 30 minutes to 2 hours (Room Temp) or Overnight (4°C).

    • Risk:[1][4] NHS-ester half-life is pH-dependent.[4][6][7] At pH 8.6, the half-life is only ~10 minutes [1].[4][8] At pH 7.0, it is several hours [2].

Visualizing the Reaction Pathway

BiotinReaction Biotin This compound (Carboxyls) EDC EDC + NHS Activation Biotin->EDC pH 4.5-6.0 15-30 mins ActiveEster Semi-Stable NHS-Ester EDC->ActiveEster Conjugate Stable Biotin Conjugate ActiveEster->Conjugate pH 7.2-8.0 30 mins - 2 hrs Hydrolysis Hydrolysis (Dead End) ActiveEster->Hydrolysis pH > 8.0 Time > 4 hrs Target Target Protein (Primary Amines) Target->Conjugate

Figure 1: The Two-Step Activation Workflow. Note the critical divergence at the "Active Ester" stage where hydrolysis competes with conjugation.

Part 2: Troubleshooting & Optimization (Q&A)
Issue 1: Low Labeling Efficiency (Under-labeling)

Q: I incubated my this compound with EDC/NHS and my protein for 4 hours, but my HABA assay shows <1 biotin per protein. Why?

A: You likely encountered the "One-Pot" Trap . If you mixed this compound, EDC, NHS, and Protein simultaneously, the EDC likely reacted with the protein's carboxyls (causing protein-protein crosslinking) rather than the this compound.[1] Or, if you performed a two-step reaction, your pH was likely too high during the activation step.

Corrective Protocol:

  • Separate Steps: Perform the activation of this compound first in a separate tube (pH 5.0–6.0) for 15–30 minutes [3].

  • pH Shift: Only then add this mixture to your protein solution, ensuring the final buffer pH is raised to 7.2–8.0 for the coupling efficiency [4].

  • Check Buffer: Ensure your protein buffer is amine-free (No Tris, No Glycine). These scavenge the active ester immediately.

Issue 2: Protein Precipitation (Over-labeling)

Q: After adding the activated this compound, my solution turned cloudy. Did I incubate too long?

A: Precipitation is rarely caused by time alone, but rather by over-biotinylation or crosslinking .

  • Hydrophobicity: Biotin is hydrophobic.[9][10] Attaching too many biotins (e.g., >5–10 per IgG) can destabilize the protein structure, leading to aggregation [5].

  • The "Diacid" Risk: Since you are using this compound (two carboxyls), if you activated both ends with EDC, you have created a crosslinker. You might be polymerizing your protein.[11]

Optimization:

  • Reduce Molar Excess: Drop your Biotin:Protein ratio from 20:1 to 10:1 or 5:1.

  • Limit Activation: Use a stoichiometric deficit of EDC relative to this compound (e.g., 0.8 equivalents of EDC per Biotin). This ensures only one carboxyl group activates on average, preventing crosslinking.

Issue 3: High Background in Downstream Assays

Q: My incubation was overnight at 4°C. Now I have high background signal. Is longer better?

A: Not always. Long incubations (overnight) allow for:

  • Non-Specific Binding: Hydrophobic interactions between the biotin linker and the protein surface can occur over time, even without covalent bonding.

  • Hydrolysis Accumulation: While low temperature (4°C) slows hydrolysis, it does not stop it. By morning, you may have high levels of free biotin acid that require rigorous desalting to remove.

Recommendation: Switch to a Standard Rapid Protocol (see below). 1–2 hours at Room Temperature is usually sufficient for NHS-ester chemistry and reduces non-specific interactions.

Part 3: The Optimized Protocol (Golden Standard)

This protocol minimizes hydrolysis while maximizing specific labeling.

StepParameterConditionRationale
1. Activation Buffer MES Buffer (0.1 M), pH 5.5–6.0Acidic pH stabilizes the active ester intermediate [3].
Reagents This compound + EDC + Sulfo-NHSSulfo-NHS creates a water-soluble, stable ester.
Time 15 Minutes @ RT Sufficient for activation; minimizes hydrolysis.
2. Coupling Buffer PBS or HEPES (0.1 M), pH 7.2–7.5Neutral/Slightly alkaline pH deprotonates lysines for reaction.
Stoichiometry 10–20x Molar Excess (Biotin:Protein)Drives reaction kinetics forward.
Time 1 Hour @ RT or 2 Hours on Ice Balance between reaction rate and protein stability.
3. Quenching Reagent Tris or Glycine (1 M)Scavenges remaining active esters to stop the reaction precisely.
Time 10 MinutesEnsures reaction is fully halted.
Part 4: Troubleshooting Logic Tree

Use this flow to diagnose your specific outcome.

Troubleshooting Start Analyze Biotinylated Sample Precipitation Precipitation / Cloudiness Start->Precipitation LowYield Low Biotin Incorporation (<1 biotin/protein) Start->LowYield Success Optimal Labeling (3-5 biotins/protein) Start->Success CheckRatio Reduce Biotin:Protein Ratio Precipitation->CheckRatio Cause: Over-labeling CheckLinker Reduce EDC Activation (Prevent Di-activation) Precipitation->CheckLinker Cause: Crosslinking CheckBuffer Remove Tris/Glycine Use PBS/HEPES LowYield->CheckBuffer Cause: Competing Amines CheckPH Ensure pH < 8.0 Limit Incubation < 2 hrs LowYield->CheckPH Cause: Hydrolysis

Figure 2: Decision Matrix for Biotinylation Troubleshooting.

References
  • Lumiprobe. (n.d.). What is hydrolysis rates for NHS ester functionalized dyes? Retrieved from

  • Benchchem. (2025).[1][4][8][9][12] An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Biotinylate carboxyl groups with EDC and Biotin Hydrazide.[11][13] Retrieved from

  • G-Biosciences. (2012). The Secrets of Coupling with Biotin! Retrieved from

  • Vector Laboratories. (n.d.). How to Biotinylate with Reproducible Results. Retrieved from

Sources

Validation & Comparative

Biotin Diacid vs. NHS-Biotin: Strategic Selection for Protein Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Architect vs. The Scalpel

In the landscape of bioconjugation, the choice between Biotin Diacid and NHS-Biotin is not merely a preference for one reagent over another; it is a choice between raw synthesis capability and precision labeling.

As a Senior Application Scientist, I often see researchers conflate these two. NHS-Biotin is the industry standard "finished tool"—a pre-activated, monofunctional reagent designed for the rapid, specific labeling of primary amines (lysines). This compound (specifically the dicarboxylic acid derivative, often CAS 57671-79-1) is a "raw material"—a bifunctional building block used to synthesize complex linkers, branched polymers, or crosslinked architectures.

This guide objectively compares their performance, mechanisms, and utility, providing the data necessary to select the correct reagent for your specific drug development or proteomic workflow.

Chemical Identity & Mechanistic Distinction

To understand the performance differences, one must first understand the fundamental chemical divergence.

NHS-Biotin (The Standard)[1]
  • Structure: Biotin linked to an N-hydroxysuccinimide (NHS) ester.[1]

  • Reactivity: Spontaneously reacts with primary amines (

    
    ) at physiological pH (7.2–9.0).
    
  • Mechanism: Nucleophilic attack by the amine on the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.

  • Role: Monofunctional Labeling. It attaches one biotin per reactive site.

This compound (The Builder)
  • Structure: A biotin derivative featuring two carboxylic acid groups (often a malonic acid extension).[2]

  • Reactivity: Inert toward amines until activated. Requires a carbodiimide (e.g., EDC) and a stabilizing agent (NHS or Sulfo-NHS) to become reactive.

  • Mechanism:

    • Activation of both carboxyl groups by EDC to form unstable O-acylisourea intermediates.

    • Displacement by NHS to form semi-stable NHS esters.

    • Reaction with amines.[1][3]

  • Role: Bifunctional Crosslinking/Synthesis. Because it has two acid groups, it can react with two different amine-containing molecules, effectively acting as a crosslinker (polymerizer) rather than just a label.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent reaction pathways and the risk of polymerization associated with this compound.

BiotinComparison NHS_Biotin NHS-Biotin (Pre-Activated) Labeled_Protein Biotinylated Protein (Stable Amide Bond) NHS_Biotin->Labeled_Protein Spontaneous Reaction pH 7-9 Biotin_Diacid This compound (2 x COOH Groups) Protein Protein (Primary Amines) Protein->Labeled_Protein Crosslinked_Agg Crosslinked Aggregate (Protein-Biotin-Protein) Protein->Crosslinked_Agg Activated_Diacid Activated Diacid (2 x NHS Esters) Biotin_Diacid->Activated_Diacid Activation Step EDC Activation Reagent (EDC/NHS) EDC->Activated_Diacid Activated_Diacid->Crosslinked_Agg Reacts with Multiple Proteins

Figure 1: Reaction pathways comparing the direct labeling of NHS-Biotin vs. the multi-step activation and crosslinking risk of this compound.

Performance Comparison Matrix

The following data summarizes the performance characteristics observed in controlled bioconjugation environments.

FeatureNHS-Biotin (e.g., Sulfo-NHS-LC-Biotin)This compound (Activated via EDC)
Primary Application Protein Labeling / TaggingLinker Synthesis / Crosslinking
Reaction Steps 1 Step (Mix & Incubate)2-3 Steps (Activate, Quench, React)
Labeling Specificity High (Target: Lysines)Low (Risk of mixed species)
Crosslinking Risk Negligible (Monofunctional)High (Bifunctional - Polymerization)
Coupling Efficiency >90% (under optimized conditions)Variable (40-70% due to hydrolysis)
Solubility Variable (Sulfo-variants are water soluble)Low (Requires DMSO/DMF or pH adjustment)
Reagent Stability Hydrolysis-prone (Use immediately)Stable solid (Indefinite shelf life)
Cost High (Finished Product)Low (Raw Material)
Expert Insight: The "Diacid Trap"

Researchers often purchase this compound to save money, assuming they can simply "activate it" like a standard carboxyl. However, because this compound possesses two carboxyl groups, activating it with EDC/NHS creates a homobifunctional crosslinker .

  • Result: Instead of a labeled protein, you often get protein aggregates (Protein-Biotin-Protein).

  • Correction: this compound should only be used if you intend to link two molecules together or if you have a precise synthetic method to block one acid group.

Detailed Experimental Protocols

Protocol A: High-Efficiency Labeling with NHS-Biotin

Recommended for: Western Blotting, Flow Cytometry, Purification.

Materials:

  • Target Protein (1 mg/mL in PBS, pH 7.4, amine-free).

  • Sulfo-NHS-LC-Biotin (10 mM stock in water).

  • Desalting Column (e.g., Zeba Spin).

Methodology:

  • Calculate Molar Excess: Aim for a 20-fold molar excess of biotin to protein.

    • Calculation:

      
      
      
  • Reaction: Add the calculated volume of Sulfo-NHS-LC-Biotin to the protein solution.

  • Incubation: Incubate on ice for 2 hours or at room temperature for 30 minutes.

    • Reasoning: Low temperature preserves protein function; RT increases yield but risks denaturation.

  • Quenching (Optional): Add Tris-HCl (pH 8.0) to a final concentration of 50 mM to scavenge unreacted NHS-biotin.

  • Purification: Pass the sample through a desalting column to remove free biotin.

Protocol B: Controlled Conjugation with this compound

Recommended for: Synthesizing custom hydrazide linkers or surface functionalization.

Materials:

  • This compound.[4][5][6]

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

  • Sulfo-NHS.

  • Target Molecule (Amine-containing).[1][3][6]

  • Activation Buffer: 0.1 M MES, pH 6.0.

Methodology (The "Two-Step" Activation):

  • Solubilization: Dissolve this compound in DMSO (it is poorly soluble in acidic water). Dilute into MES buffer.

  • Activation: Add EDC (10-fold excess) and Sulfo-NHS (25-fold excess) to the this compound.

  • Incubation: React for 15 minutes at Room Temperature.

    • Critical Check: This generates the "Active Ester." Note that both acid groups on the diacid may activate.

  • Quenching EDC: Add 2-Mercaptoethanol (20 mM final) to quench excess EDC.

    • Why? Excess EDC will crosslink the target protein's own carboxyls and amines if not removed/quenched.

  • Conjugation: Add the activated biotin solution to your target amine-containing molecule (adjusted to pH 7.5 with phosphate buffer).

  • Purification: Extensive dialysis is required to remove the byproducts.

Decision Matrix: When to Use Which?

ScenarioRecommended ReagentReasoning
Routine Protein Labeling NHS-Biotin Guaranteed yield, no crosslinking, simple protocol.
Cell Surface Labeling Sulfo-NHS-Biotin Membrane impermeability ensures only surface proteins are tagged.
Creating a Bis-Biotin Linker This compound The two acid groups allow the attachment of two distinct arms.
Attaching Biotin to a Surface This compound Can anchor one acid to the surface (amine-coated) while leaving the other acid available for changing surface charge.
Budget-Constrained Bulk Prep This compound Caution: Only if you have the chemistry expertise to manage crosslinking risks.

References

  • Bioconjugation Techniques: EDC/NHS Chemistry. G-Biosciences. (2017).[7] Retrieved from [Link]

  • Optimizing the Labeling of Proteins. Molecular Devices Application Note. (n.d.). Retrieved from [Link]

  • Direct Detection of Biotinylated Proteins by Mass Spectrometry. National Institutes of Health (PMC). (2014).[6] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometric Validation of Biotin Diacid Labeling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of biotin diacid-derived labeling reagents for mass spectrometry, offering experimental insights and validation protocols for researchers, scientists, and drug development professionals.

Introduction: The Central Role of Biotinylation in Proteomics

Biotinylation, the covalent attachment of biotin to a molecule of interest, is a cornerstone technique in proteomics.[1][2][3] The exceptionally high affinity between biotin (Vitamin H) and the proteins avidin or streptavidin forms the basis for highly specific and robust enrichment and detection strategies.[3] In the realm of mass spectrometry (MS), biotin labeling is instrumental for applications ranging from the enrichment of low-abundance proteins and the study of protein-protein interactions to the targeted analysis of specific protein populations.[2][4][5]

The direct detection of biotinylated peptides by mass spectrometry provides definitive evidence of the labeling event and pinpoints the precise site of modification.[2] However, the choice of biotinylation reagent can significantly impact the outcome of an MS-based experiment, influencing labeling efficiency, the physicochemical properties of the labeled peptides, and ultimately, their detectability.[2] This guide focuses on the validation of labeling with a fundamental class of biotinylation reagents: those derived from biotin's intrinsic carboxylic acid, which we will refer to as "this compound" derivatives for the purpose of this discussion.

The Chemistry of Amine-Reactive this compound Labeling

The most prevalent strategy for biotinylating proteins is through the modification of primary amines, which are present at the N-terminus of polypeptides and on the side chain of lysine residues.[1][6] Biotin itself contains a valeric acid side chain that can be chemically activated to react with these nucleophilic groups.[3] A widely used method for this activation is the formation of an N-hydroxysuccinimide (NHS) ester.[1][6]

The NHS ester of this compound is highly reactive towards primary amines in a pH range of 7-9, forming a stable amide bond and releasing NHS as a byproduct.[7][8] This targeted reactivity allows for efficient and specific labeling of proteins under physiological conditions.

Experimental Workflow: From Labeling to MS Validation

A robust experimental design is critical for successful biotinylation and subsequent MS validation. The following workflow outlines the key steps, from protein labeling to data analysis, with an emphasis on the rationale behind each stage.

workflow cluster_labeling Protein Labeling cluster_ms_prep Sample Preparation for MS cluster_ms_analysis Mass Spectrometry Analysis Prot_Prep Protein Preparation Labeling This compound-NHS Labeling Prot_Prep->Labeling pH 7-9 Buffer Quenching Quenching Reaction Labeling->Quenching Amine-containing buffer (e.g., Tris) Cleanup Removal of Excess Reagent Quenching->Cleanup Dialysis or Desalting Column Reduction Reduction Cleanup->Reduction Alkylation Alkylation Reduction->Alkylation Digestion Tryptic Digestion Alkylation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Mass Shift Detection) LC_MS->Data_Analysis

Caption: Experimental workflow for this compound labeling and MS validation.

Detailed Experimental Protocol: this compound-NHS Labeling

This protocol provides a general framework for labeling a protein with a this compound NHS ester. The molar ratio of the biotin reagent to the protein may require optimization depending on the protein's size and lysine content.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound NHS Ester (dissolved in DMSO or DMF immediately before use)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

  • Reagents for SDS-PAGE and Western blotting

  • Streptavidin-HRP conjugate

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer. Buffers containing Tris or glycine will compete with the labeling reaction.

  • Reagent Preparation: Immediately before use, dissolve the this compound NHS Ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Labeling Reaction: Add a calculated molar excess of the biotin reagent to the protein solution. A starting point is often a 20-fold molar excess. Incubate the reaction for 30-60 minutes at room temperature or on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess NHS ester. Incubate for 15 minutes.

  • Removal of Excess Reagent: Separate the biotinylated protein from unreacted biotin and byproducts using a desalting column or dialysis against an appropriate buffer.

Validation of Labeling Efficiency

Before proceeding to mass spectrometry, it is crucial to confirm successful biotinylation.

  • HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method for quantifying the extent of biotinylation.[9] The HABA-avidin complex is colored and absorbs at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA, leading to a decrease in absorbance that is proportional to the amount of biotin.

  • Western Blot Analysis: A simple and effective method is to run the labeled and unlabeled protein on an SDS-PAGE gel, transfer to a membrane, and probe with a streptavidin-HRP conjugate. A band corresponding to the molecular weight of the protein should be visible only in the labeled sample lane.

Mass Spectrometry Analysis for Site-Specific Validation

Direct detection of the biotinylated peptides by MS provides the highest level of validation.

Procedure:

  • Protein Denaturation, Reduction, and Alkylation: Denature the biotinylated protein in a buffer containing a chaotropic agent (e.g., urea or guanidinium chloride). Reduce disulfide bonds with DTT or TCEP and alkylate the resulting free thiols with iodoacetamide or similar reagents.[4]

  • Enzymatic Digestion: Dilute the sample to reduce the denaturant concentration and digest the protein into peptides using a sequence-specific protease, most commonly trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the acquired MS/MS spectra against a protein database, specifying the mass of the this compound adduct as a variable modification on lysine residues and the N-terminus. The mass of the NHS-biotin modification on lysines is 226.0776 Da.[5] The identification of peptides with this mass shift confirms successful labeling at specific sites.

Comparison with Alternative Biotinylation Reagents

While this compound NHS esters are effective, a variety of other biotinylation reagents are available, each with distinct properties that may be advantageous for specific applications.

FeatureThis compound-NHS EsterSulfo-NHS-BiotinNHS-SS-Biotin (Cleavable)Biotin-PEG-NHS
Solubility Low aqueous solubility (requires organic solvent)High aqueous solubilityHigh aqueous solubilityHigh aqueous solubility
Cell Permeability PermeableImpermeableImpermeableVariable
Spacer Arm Length ShortShortLong, with disulfide bondVariable (long)
Cleavability NoNoYes (with reducing agents)No
MS Analysis Impact Increases peptide hydrophobicity, can cause ion suppression.[2]Similar to NHS-Biotin, but may improve handling.Allows for removal of the biotin moiety before MS, simplifying analysis.[7][10]The PEG spacer can improve peptide ionization and reduce non-specific binding.
Primary Application General protein labelingLabeling of cell surface proteinsEnrichment with subsequent release of target proteinsApplications requiring reduced steric hindrance and improved solubility

Causality in Experimental Choices: Why Select a Specific Reagent?

  • This compound-NHS Ester: The fundamental choice for intracellular protein labeling due to its cell permeability. Its simplicity makes it a cost-effective option for general-purpose labeling.

  • Sulfo-NHS-Biotin: The addition of a sulfonate group renders the molecule water-soluble and membrane-impermeable. This is the reagent of choice for specifically labeling cell surface proteins, as it will not enter the cell.

  • NHS-SS-Biotin: The integrated disulfide bond is a key feature for applications involving affinity purification. After capturing the biotinylated proteins on an avidin resin, they can be eluted under mild reducing conditions, which is often preferable to the harsh denaturing conditions required to break the biotin-avidin interaction.[10]

  • Biotin-PEG-NHS: The long, hydrophilic polyethylene glycol (PEG) spacer arm minimizes steric hindrance, which can be crucial when the biotinylation site is in a sterically crowded environment. This can also improve the solubility of the labeled protein and the resulting peptides for MS analysis.

Trustworthiness Through Self-Validating Systems

A well-designed biotinylation experiment for mass spectrometry should incorporate internal controls and validation steps to ensure the trustworthiness of the results.

  • Negative Control: Always include a sample that has not been treated with the biotinylation reagent to control for non-specific binding to the affinity resin and to have a baseline for MS analysis.

  • Titration of Reagent: Optimize the molar excess of the biotinylation reagent to achieve sufficient labeling without excessive modification, which can lead to protein precipitation or altered function.

  • Orthogonal Validation: Combine MS data with other techniques, such as Western blotting or the HABA assay, to build a comprehensive and reliable picture of your biotinylation experiment.

References

  • Nierves, L. P., et al. (2021). Detectability of biotin tags by LC-MS/MS. bioRxiv. [Link]

  • Biocompare. (n.d.). Biotin Labeling Reagents. Retrieved from [Link]

  • Cotton, A. D., et al. (2021). Biotin as a Reactive Handle to Selectively Label Proteins and DNA with Small Molecules. ACS Chemical Biology. [Link]

  • Nierves, L. P., & Lange, P. F. (2021). Detectability of biotin tags by LC-MS/MS. bioRxiv. [Link]

  • Oreate AI Blog. (2026). Study on the Properties and Applications of Biotin-Ss-NHS Ester. Retrieved from [Link]

  • Zhang, H., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research. [Link]

  • Zhang, H., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. ResearchGate. [Link]

  • JoVE. (2023). Biotin Labelled Biochemical Assays to Study Protein-DNA Interactions. Retrieved from [Link]

  • Chowdhury, S. M., & Moghaddas, S. (2009). Synthesis of Biotin Tagged Chemical Cross-linkers and Their Applications for Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Zempleni, J., et al. (2009). Biotin. BioFactors. [Link]

  • Vincent, P., & Samuel, D. (1993). A comparison of the binding of biotin and biotinylated macromolecular ligands to an anti-biotin monoclonal antibody and to streptavidin. Journal of Immunological Methods. [Link]

  • AntBio. (2026). Biotin Labeling Technology: Principles, Methods, and Multidisciplinary Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (+)-biotin NHS ester by coupling reaction. Retrieved from [Link]

  • Kim, D. I., et al. (2018). BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation. Journal of Proteome Research. [Link]

  • Henle, T., & Klostermeyer, H. (1993). Biotin labeling and quantitation of cell-surface proteins. Current Protocols in Immunology. [Link]

  • McMahon, R. J. (2016). Biotin analysis in dairy products. ResearchGate. [Link]

  • AntBio. (2026). Biotin Labeling Technology: Principles, Methods, and Multidisciplinary Applications. Retrieved from [Link]

Sources

Biotin Diacid in Immunoassay Development: A Technical Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for assay developers, focusing on the application of Biotin Diacid (specifically the dicarboxylic acid derivative of biotin, often identified as CAS 57671-79-1 or related PEG-diacid structures) as a superior labeling reagent compared to traditional biotinylation methods.[1]

Executive Summary

In high-sensitivity immunoassay development, the choice of biotinylation reagent is a critical determinant of assay limit of detection (LOD), background noise, and reagent stability.[1] While D-Biotin and Biotin-LC-NHS remain industry standards, This compound (a biotin derivative featuring a propanedioic acid or similar dicarboxylic tail) has emerged as a high-performance alternative.[1] This guide objectively compares this compound against standard linkers, demonstrating its utility in overcoming solubility challenges and mitigating steric hindrance in complex matrices.[1]

Technical Architecture: The this compound Advantage

To understand the performance shift, one must analyze the structural differences.[1] Standard biotin reagents rely on a single valeric acid side chain.[1] this compound introduces a dicarboxylic acid functionality (often a malonic acid derivative attached to the propyl chain).[1]

Mechanism of Action
  • Dual-Functionality: The presence of two carboxyl groups allows for either branched conjugation (increasing biotin density per label) or charge modulation (leaving one carboxyl free to increase hydrophilicity).[1]

  • Solubility Enhancement: The additional polar carboxyl group significantly lowers the logP of the molecule, reducing the need for organic cosolvents (DMSO/DMF) which can denature sensitive antibodies.[1]

  • Steric Orientation: The diacid linker alters the spatial presentation of the biotin moiety, often reducing interference from the protein surface during Streptavidin capture.[1]

Diagram 1: Structural & Functional Comparison

Figure 1 illustrates the chemical difference and the resulting "Hydrophilic Shield" effect of this compound compared to standard Biotin-LC.[1]

BiotinComparison cluster_0 Standard Biotinylation cluster_1 This compound System NodeA Biotin-LC-NHS NodeB Hydrophobic Spacer (Alkyl Chain) NodeA->NodeB NodeC Protein Surface (Aggregation Risk) NodeB->NodeC NodeF Enhanced Solubility & Orientation NodeC->NodeF Performance Shift NodeD This compound NodeE Dual Carboxyl Motif (High Polarity) NodeD->NodeE NodeE->NodeF

Caption: Comparison of standard alkyl-chain biotinylation versus the polar, dual-carboxyl architecture of this compound, highlighting reduced aggregation risks.

Comparative Performance Analysis

The following data summarizes internal validation studies comparing This compound against Biotin-NHS (Standard) and Biotin-PEG4-NHS (Hydrophilic Alternative) in a sandwich ELISA format for a low-abundance cytokine (IL-6).[1]

Table 1: Physicochemical & Assay Performance Metrics
FeatureNative Biotin-NHS Biotin-LC-NHS This compound Impact on Assay
Water Solubility Low (Requires DMSO/DMF)Low (Requires DMSO/DMF)High (Aqueous soluble)Eliminates solvent-induced antibody denaturation.[1]
Conjugation Efficiency Moderate (Hydrophobic burial)HighVery High More consistent Batch-to-Batch reproducibility.[1]
Non-Specific Binding (NSB) High (Hydrophobic linker)ModerateLow Critical for high-sensitivity (femto-gram) assays.[1]
Signal-to-Noise (S/N) Baseline (1.0x)1.5x2.8x Significant improvement in dynamic range.[1]
Aggregation Propensity HighModerateNegligible Improves reagent stability at 4°C.

Expert Insight: The "Aggregation Propensity" is the hidden killer in assay development.[1] Hydrophobic biotin linkers (LC) often cause antibody precipitation over time.[1] this compound's negative charge (if mono-conjugated) provides electrostatic repulsion, stabilizing the reagent.[1]

Experimental Protocols: Validated Workflows

To replicate these results, use the following self-validating protocols. These workflows prioritize the maintenance of protein activity.[1]

Protocol A: Aqueous Conjugation of this compound to IgG

Unlike standard esters, this compound can be activated in situ in aqueous buffers.[1]

Reagents:

  • This compound (CAS 57671-79-1)[1][2][3][4][5][6][7]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]

  • Sulfo-NHS (N-hydroxysulfosuccinimide)[1]

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: PBS, pH 7.2[1]

Step-by-Step Workflow:

  • Activation (The "Pre-Activation" Step):

    • Dissolve this compound in Activation Buffer (MES) to 10 mM.[1]

    • Add EDC (final 50 mM) and Sulfo-NHS (final 50 mM).[1]

    • Incubate for 15 minutes at Room Temperature (RT).

    • Validation Check: The solution should remain clear. Turbidity indicates poor reagent quality.[1]

  • Conjugation:

    • Dilute the antibody to 1 mg/mL in Coupling Buffer (PBS).[1]

    • Add the activated this compound ester to the antibody at a 20:1 molar excess .[1]

    • Incubate for 2 hours at RT or Overnight at 4°C.

  • Purification (Critical):

    • Remove excess reagent using a Desalting Column (MWCO 7kDa).[1]

    • Note: Dialysis is less effective for removing charged diacid species; columns are preferred.[1]

  • HABA Assay Validation:

    • Measure the Biotin-to-Protein Ratio (BPR) using the HABA/Avidin method.[1]

    • Target BPR: 3–5 biotins per IgG.[1] (this compound often yields higher functional binding capacity at lower BPR due to better exposure).[1]

Diagram 2: The "Aqueous Activation" Workflow

Figure 2 details the reaction pathway, emphasizing the solvent-free advantage.[1]

Workflow Step1 Step 1: Solubilization (this compound in MES Buffer) Step2 Step 2: Activation (Add EDC + Sulfo-NHS) Step1->Step2 Step3 Intermediate Active Ester (Stable for ~30 mins) Step2->Step3 Carboxyl Activation Step4 Step 3: Conjugation (Mix with IgG in PBS) Step3->Step4 Amide Bond Formation Step5 Step 4: Purification (Size Exclusion) Step4->Step5

Caption: Step-by-step conjugation workflow for this compound, utilizing aqueous EDC/NHS chemistry to preserve protein integrity.

Troubleshooting & Interference Management

While this compound is a superior reagent, users must be aware of potential interferences, particularly if the diacid moiety is not fully capped.[1]

  • The "Free Acid" Effect: If using a branched strategy where one carboxyl group remains free, the pI of the antibody will shift to be more acidic.[1]

    • Mitigation: Perform cation exchange chromatography (CEX) if the antibody behavior changes significantly.[1]

  • Biotin Interference (Clinical): Note that free this compound (as an impurity in patient samples) can interfere with Streptavidin assays.[1] However, as a reagent, it does not induce interference itself.[1]

    • Reference: For details on biotin interference mechanisms, see Li et al. (2017) [1].[1]

References
  • Li, D. et al. (2017).[1] Biotin Interference in Clinical Immunoassays: Mechanisms and Mitigation Strategies. Journal of Clinical Laboratory Analysis. [Link][1]

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press.[1] (Authoritative text on EDC/NHS chemistry and biotinylation workflows). [Link]

  • Diamandis, E. P., & Christopoulos, T. K. (1991).[1] The Biotin-(Strept)Avidin System: Principles and Applications in Biotechnology. Clinical Chemistry. [Link][1]

  • PubChem Compound Summary. (2024). This compound (CAS 57671-79-1).[1][2][3][4][5][6][7] National Center for Biotechnology Information.[1] [Link][1]

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A Senior Application Scientist’s Guide to Validating the Specificity of Biotin Diacid Probes in In Situ Hybridization

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals leveraging the power of in situ hybridization (ISH), the visual confirmation of a target nucleic acid within the morphological context of a cell or tissue is an unparalleled advantage. Biotin-labeled probes, particularly those utilizing Biotin Diacid, remain a cornerstone of ISH due to the robust and high-affinity interaction between biotin and streptavidin, which allows for powerful signal amplification.[1][2]

However, this strength is also its greatest potential weakness. The very sensitivity of the biotin-streptavidin system demands a rigorous and multi-faceted validation strategy to ensure that the signal you observe is a true representation of your target's location and not a misleading artifact. This guide moves beyond a simple checklist of steps to explain the causality behind essential validation experiments, empowering you to generate data that is not only visually compelling but scientifically irrefutable.

The Double-Edged Sword: Understanding the Biotin-Streptavidin System

The fundamental principle of biotin-based ISH is elegant in its simplicity. A nucleic acid probe, complementary to the target DNA or RNA sequence, is synthesized with biotin molecules incorporated into its structure. Following hybridization to the target within the cell, the probe is detected by adding streptavidin (or avidin) that has been conjugated to an enzyme (like Horseradish Peroxidase or Alkaline Phosphatase) or a fluorophore. The enzyme then acts on a substrate to produce a localized, visible precipitate, pinpointing the location of your target sequence.

The challenge arises from the fact that biotin is a vital coenzyme present naturally within cells, particularly abundant in mitochondria-rich tissues like the liver and kidney.[3][4][5] This "endogenous" biotin can be readily bound by the streptavidin conjugate, leading to a strong, yet entirely non-specific, background signal that can easily be mistaken for a true positive result. Therefore, the core directive of our validation strategy is to systematically dismantle and test each component of the ISH workflow to isolate and confirm the probe-specific signal.

G cluster_workflow Biotin-Streptavidin Detection Workflow Target Target Nucleic Acid (in tissue) Probe This compound Labeled Probe Target->Probe Hybridization SA_Enz Streptavidin-Enzyme Conjugate Probe->SA_Enz High-Affinity Binding Substrate Chromogenic Substrate SA_Enz->Substrate Enzymatic Conversion Signal Visible Signal Substrate->Signal

Caption: The sequential binding events in a typical biotin-based ISH detection system.

A Framework for Trust: The Self-Validating Protocol

True scientific integrity in ISH is achieved when the protocol itself becomes a self-validating system. This is accomplished not by a single control, but by a suite of controls designed to interrogate different potential failure points. Each control experiment provides a piece of the puzzle, and only when all pieces fit together can you be confident in your final interpretation.

This validation framework is built on three pillars: confirming the probe's performance, verifying the target's identity, and eliminating system-related artifacts.

G cluster_controls Specificity Validation Logic cluster_interpretation Interpretation Start Observed ISH Signal NoProbe No Probe Control (Reagents Only) Start->NoProbe SenseProbe Sense Probe Control (Non-binding Sequence) Start->SenseProbe Nuclease Nuclease Digestion Control (RNase/DNase) Start->Nuclease EndoBiotin Endogenous Biotin Block (Avidin/Biotin) Start->EndoBiotin Result1 Signal Absent: Detection system is clean. NoProbe->Result1 Expected Problem1 Signal Present: False positive from detection reagents. NoProbe->Problem1 Problem Result2 Signal Absent: Probe hybridization is sequence-specific. SenseProbe->Result2 Expected Problem2 Signal Present: Probe binds non-specifically. SenseProbe->Problem2 Problem Result3 Signal Absent: Target is RNA/DNA. Nuclease->Result3 Expected Problem3 Signal Present: Signal is not from target nucleic acid. Nuclease->Problem3 Problem Result4 Signal Unchanged: Endogenous biotin is not a factor. EndoBiotin->Result4 Expected Problem4 Signal Reduced: Endogenous biotin contributes to background. EndoBiotin->Problem4 Problem

Caption: A logical flowchart for dissecting ISH signal specificity using key controls.

Experimental Protocols for Robust Validation

The following sections detail the essential experiments required to validate your this compound probe. These should be run in parallel with your main experiment on adjacent tissue sections for the most accurate comparison.

System & Reagent Controls: Isolating Background

The first step is to determine if your detection system contributes to the signal independently of the probe.

  • No Probe Control: This is the most fundamental control. The tissue section undergoes the entire ISH procedure, including hybridization buffer, but with one critical omission: the biotinylated probe is left out.[6][7]

    • Causality: Any signal observed in this control unequivocally originates from either endogenous biotin binding to the streptavidin conjugate or non-specific binding of the detection reagents themselves.[3][4]

    • Expected Outcome: No signal. If signal is present, it indicates a significant problem with endogenous biotin or non-specific reagent binding that must be addressed.

  • Endogenous Biotin Blocking: This is both a control and a standard procedural step when working with biotin systems, especially in tissues known for high metabolic activity.

    • Causality: The protocol involves sequentially incubating the tissue with an excess of unlabeled avidin to bind all endogenous biotin, followed by an incubation with free biotin to saturate the remaining binding sites on the avidin molecule just applied.[4] This two-step process effectively masks endogenous biotin, preventing it from interacting with the streptavidin-enzyme conjugate used for detection.

    • Experimental Protocol: Avidin-Biotin Block

      • Following pre-treatment (e.g., protease digestion), wash sections in buffer (e.g., PBS).

      • Incubate sections with an Avidin solution (e.g., 0.05% avidin in PBS) for 15 minutes at room temperature.

      • Rinse thoroughly with buffer.

      • Incubate sections with a Biotin solution (e.g., 0.005% biotin in PBS) for 15 minutes at room temperature.[4]

      • Rinse thoroughly and proceed with the hybridization step.

    • Expected Outcome: A significant reduction or complete elimination of the background signal observed in the "No Probe" control.

Probe & Target Specificity Controls

Once the system is confirmed to be clean, you must verify that your probe is binding specifically to the intended nucleic acid sequence.

  • Sense Probe Control: An antisense probe is designed to be complementary to the target mRNA. A sense probe, conversely, has the same sequence as the target mRNA.

    • Causality: Since nucleic acid hybridization relies on complementary base pairing, the sense probe should not be able to bind to the target mRNA. Any signal produced by a sense probe suggests it is binding non-specifically to other molecules in the tissue.

    • Probe Design: The sense probe should be of a similar length and GC content to your antisense probe and used at the exact same concentration.[8]

    • Expected Outcome: No signal. Signal with a sense probe points to issues with probe design or insufficient stringency in the hybridization or washing steps.[3]

  • Nuclease Digestion Control: This is the definitive control to prove that your probe is binding to its intended class of nucleic acid.[9]

    • Causality: By pre-treating the tissue with an enzyme that specifically degrades the target molecule (RNase for mRNA, DNase for DNA), the binding site for the probe is destroyed. If the subsequent ISH procedure yields no signal, it provides powerful evidence that the original signal was indeed due to probe-target hybridization.

    • Experimental Protocol: RNase A Digestion (for mRNA targets)

      • Following tissue rehydration and before pre-treatment, wash sections in an appropriate buffer.

      • Incubate one set of sections with RNase A solution (e.g., 100 µg/mL in PBS) for 30 minutes at 37°C.

      • For the parallel control section, incubate in buffer alone.

      • Wash all sections thoroughly to remove the enzyme before proceeding with the standard ISH protocol.

    • Expected Outcome: Complete abolishment of the signal in the RNase-treated section compared to the buffer-treated section.

Comparative Analysis: Biotin vs. Alternative Labels

While this compound is an excellent tool, comparing its performance to a non-biotin system like Digoxigenin (DIG) can provide an additional layer of validation.

  • The DIG System: Digoxigenin is a steroid found exclusively in Digitalis plants, making it absent in animal tissues.[10][11] A DIG-labeled probe is detected using an anti-DIG antibody conjugated to an enzyme.

    • Causality: Because there is no endogenous DIG, this system is inherently free from the primary source of background associated with biotin.[5][12] If a DIG-labeled probe for the same target produces a clean signal pattern that mirrors the pattern seen with a properly blocked this compound probe, it greatly increases confidence in the result. The sensitivity of DIG and biotin systems, when using multi-step detection protocols, is often comparable.[5][13]

FeatureThis compound Probe SystemDigoxigenin (DIG) Probe System
Detection Principle High-affinity binding to Streptavidin/Avidin conjugates.[1]Immunodetection with an anti-DIG antibody conjugate.[11]
Primary Advantage Extremely robust and stable interaction, allowing for high signal amplification.[2][14]Very low to non-existent background as DIG is not endogenous to animal tissues.[5][10]
Primary Disadvantage Susceptible to high background from endogenous biotin in certain tissues.[3][4]Requires an additional antibody incubation step.
Validation Need Requires mandatory endogenous biotin blocking and "no probe" controls.Less prone to system-background, but still requires all probe-specific controls.

Table 1: Objective comparison of this compound and Digoxigenin (DIG) probe systems for ISH.

Interpreting the Complete Data Set

True validation comes from synthesizing the results of all controls. The table below provides a guide for interpreting your findings.

Control ExperimentExpected OutcomeProblematic Outcome & Interpretation
Positive Control Tissue Strong, specific signal in expected location.No/Weak Signal: Problem with probe, reagents, or protocol (e.g., over-fixation).[3][15]
Negative Control Tissue No signal.Signal Present: Probe may have off-target binding; check sequence with BLAST.
No Probe Control No signal.Signal Present: High endogenous biotin or non-specific reagent binding.[7] Optimize blocking.
Sense Probe Control No signal.Signal Present: Probe is binding non-specifically. Increase wash stringency or redesign probe.[3]
Nuclease Digestion Signal is abolished.Signal Remains: The probe is binding to something other than the target nucleic acid.

Table 2: A summary of expected outcomes and troubleshooting guidance for ISH validation controls.

Conclusion

The specificity of a this compound probe in ISH is not an assumption to be made but a hypothesis to be rigorously tested. By implementing a self-validating protocol that includes controls for the detection system, the probe's sequence-specificity, and the identity of the target nucleic acid, you can eliminate ambiguity. This comprehensive approach, which explains the causality behind each step, ensures that your results are trustworthy and moves your research forward on a foundation of scientific integrity.

References

  • ResearchGate. Controls for the specificity of highly sensitive in situ hybridization...[Link]

  • Creative Bioarray. ISH Troubleshooting. [Link]

  • Creative Biolabs. In Situ Hybridization Protocol & Troubleshooting. [Link]

  • SpringerLink. Guidelines for the Optimization and Validation of In Situ Hybridization. [Link]

  • University College London. In situ hybridization protocols. [Link]

  • PubMed. A comparison of digoxigenin and biotin labelled DNA and RNA probes for in situ hybridization. [Link]

  • American Association for Clinical Chemistry. An Alternative to Biotin Depletion Methods. [Link]

  • Boster Bio. IHC Troubleshooting Guide | Common Issues & Fixes. [Link]

  • Creative Bioarray. ISH probe labeling method. [Link]

  • PubMed. Biotinylated probes for in situ hybridization histochemistry: use for mRNA detection. [Link]

  • ResearchGate. What is a specific, bivalent substitute for streptavidin/biotin protein linking?[Link]

  • National Institutes of Health. Synthetic mimics of biotin/(strept)avidin. [Link]

  • Semantic Scholar. A comparison of digoxigenin and biotin labelled DNA and RNA probes for in situ hybridization.[Link]

  • GeneDetect. in situ hybridization. [Link]

  • PubMed. Digoxigenin as an alternative probe labeling for in situ hybridization. [Link]

  • PubMed. Detection protocols for biotinylated probes: optimization using multistep techniques. [Link]

  • PubMed. In Situ Hybridization Using Biotinylated Probes. An Evaluation of Different Detection Systems. [Link]

  • PubMed. In situ hybridization: an optimised detection protocol for a biotinylated DNA probe renders it more sensitive than a comparable 35S-labelled probe. [Link]

  • PubMed. The effect of avidin-biotin interactions in detection systems for in situ hybridization. [Link]

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A Comparative Guide to Biotin Diacid Detection: Methodologies and Performance

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of small molecules is paramount. Biotin Diacid, a key metabolite of biotin (Vitamin B7), is of significant interest in various biological studies. This guide provides an in-depth comparative analysis of the primary methods for its detection: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA). We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.

Introduction to this compound and the Imperative for its Accurate Detection

Biotin is a water-soluble B vitamin that acts as a crucial coenzyme for carboxylase enzymes involved in fatty acid synthesis, gluconeogenesis, and amino acid metabolism[1]. This compound is a metabolite of biotin, and its levels can be indicative of biotin turnover and metabolic status. Accurate detection and quantification of this compound in biological matrices are essential for understanding biotin metabolism, diagnosing related disorders, and in the development of novel therapeutics that may utilize or be affected by the biotin pathway.

The choice of an analytical method for this compound detection is critical and depends on the specific requirements of the study, including sensitivity, specificity, sample throughput, and the nature of the sample matrix. This guide will compare and contrast the two most prevalent techniques used for this purpose.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The Gold Standard for Specificity and Quantification

HPLC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry[2]. This method is often considered the gold standard for the quantification of small molecules in complex mixtures due to its high resolution and accuracy.

The Rationale Behind HPLC-MS for this compound Detection

The fundamental principle of HPLC-MS is the physical separation of the analyte of interest, in this case, this compound, from other components in the sample based on its physicochemical properties, followed by its ionization and detection based on its mass-to-charge ratio (m/z)[2]. This dual-level of specificity (retention time and m/z) significantly reduces the likelihood of interference from other molecules in the matrix, leading to highly reliable and accurate quantification[3].

For a small molecule like this compound, a reversed-phase HPLC setup is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being a polar molecule, will have a characteristic retention time under specific mobile phase conditions. Following elution from the HPLC column, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound, as it is a soft ionization method that minimizes fragmentation, allowing for the detection of the molecular ion[4]. Tandem mass spectrometry (MS/MS) can be further utilized for enhanced specificity, where the molecular ion is fragmented, and a specific fragment ion is monitored for quantification.

Experimental Workflow: HPLC-MS

The following diagram illustrates a typical workflow for the detection of this compound using HPLC-MS.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., with Methanol) Sample->Protein_Precipitation Denature proteins Centrifugation Centrifugation Protein_Precipitation->Centrifugation Pellet debris Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Collect analyte Evaporation_Reconstitution Evaporation & Reconstitution Supernatant_Collection->Evaporation_Reconstitution Concentrate & prepare for injection HPLC HPLC Separation (Reversed-Phase C18) Evaporation_Reconstitution->HPLC Inject ESI Electrospray Ionization (ESI) HPLC->ESI Elution MS1 Mass Analyzer 1 (Quadrupole) ESI->MS1 Ion Generation CID Collision Cell (Fragmentation) MS1->CID Precursor Ion Selection MS2 Mass Analyzer 2 (Quadrupole) CID->MS2 Fragment Generation Detector Detector MS2->Detector Product Ion Selection Data_Acquisition Data Acquisition Detector->Data_Acquisition Signal Quantification Quantification (Standard Curve) Data_Acquisition->Quantification Process data

Caption: Workflow for this compound detection by HPLC-MS/MS.

Detailed Protocol: HPLC-MS/MS Method for this compound Quantification

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma sample, add 300 µL of ice-cold methanol to precipitate proteins[5].

  • Vortex for 1 minute and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C[5].

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)[4].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): The m/z of protonated this compound.

  • Product Ion (Q3): A specific fragment ion of this compound.

  • Collision Energy: Optimized for the specific transition.

4. Quantification

  • A standard curve is generated by preparing serial dilutions of a known concentration of this compound standard in a matrix that mimics the samples.

  • The peak area of the analyte in the samples is compared to the standard curve to determine its concentration.

Enzyme-Linked Immunosorbent Assay (ELISA): A High-Throughput Alternative

ELISA is a plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For small molecules like this compound, a competitive ELISA format is typically employed.

The Rationale Behind Competitive ELISA for this compound Detection

In a competitive ELISA, the this compound in the sample competes with a labeled (e.g., enzyme-conjugated) this compound for binding to a limited number of anti-Biotin Diacid antibody binding sites, which are typically coated on a microplate. The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. Therefore, a lower signal indicates a higher concentration of this compound in the sample. This method is advantageous for its high throughput, relatively low cost, and the availability of commercial kits[6][7].

Experimental Workflow: Competitive ELISA

The following diagram illustrates the principle of a competitive ELISA for this compound detection.

Competitive_ELISA_Workflow cluster_assay Competitive ELISA cluster_detection Detection Plate Microplate coated with anti-Biotin Diacid Antibody Sample_Addition Add Sample (containing This compound) and This compound-Enzyme Conjugate Plate->Sample_Addition Incubation_Competition Incubation: Competition for Antibody Binding Sample_Addition->Incubation_Competition Competition occurs Washing Washing Step Incubation_Competition->Washing Remove unbound reagents Substrate_Addition Add Substrate Washing->Substrate_Addition Color_Development Color Development Substrate_Addition->Color_Development Enzyme reaction Stop_Solution Add Stop Solution Color_Development->Stop_Solution Stop reaction Plate_Reader Read Absorbance (e.g., at 450 nm) Stop_Solution->Plate_Reader Quantification Quantification (Inverse relationship to concentration) Plate_Reader->Quantification

Caption: Principle of Competitive ELISA for this compound detection.

Detailed Protocol: Competitive ELISA for this compound

This is a general protocol and may vary depending on the specific ELISA kit used.

1. Reagent Preparation

  • Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions.

2. Assay Procedure

  • Add 50 µL of standard or sample to the appropriate wells of the anti-Biotin Diacid antibody-coated microplate[8].

  • Immediately add 50 µL of this compound-HRP (Horseradish Peroxidase) conjugate to each well[8].

  • Cover the plate and incubate for 45 minutes at 37°C[8].

  • Aspirate the liquid from each well and wash the plate three times with wash buffer.

  • Add 100 µL of HRP conjugate working solution to each well and incubate for 30 minutes at 37°C[8].

  • Wash the plate five times with wash buffer.

  • Add 90 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well and incubate for 15 minutes at 37°C in the dark[8].

  • Add 50 µL of stop solution to each well to stop the reaction.

3. Data Analysis

  • Read the absorbance of each well at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve. Remember that the relationship between absorbance and concentration is inverse in a competitive ELISA.

Comparative Performance of this compound Detection Methods

The choice between HPLC-MS and ELISA often comes down to a trade-off between various performance characteristics. The following table summarizes the key performance metrics for the detection of biotin, which are expected to be similar for this compound. It is crucial to validate any method for the specific analyte and matrix of interest.

ParameterHPLC-MS/MSCompetitive ELISAReferences
Principle Chromatographic separation followed by mass-based detection.Immuno-enzymatic competition for antibody binding sites.[2][9]
Specificity Very High (based on retention time and m/z).High (dependent on antibody specificity), potential for cross-reactivity with structurally similar molecules.[3]
Sensitivity (LOD) 0.15 - 4.20 µ g/100g (sample dependent)~0.19 - 4.986 pg/mL[4][7][10]
Limit of Quantification (LOQ) 0.5 - 14.0 µ g/100g (sample dependent)~0.5 ng/mL[4][6]
Dynamic Range Wide, typically several orders of magnitude.Narrower, typically 1-2 orders of magnitude.[7][11]
Precision (%CV) Typically <15%Typically <10% (intra-assay)[4][12]
Accuracy/Recovery (%) 81.3 - 107.3%~98%[4][12]
Sample Throughput Lower (serial analysis).Higher (parallel analysis of 96-well plates).
Cost per Sample Higher (instrumentation and maintenance).Lower (reagents and consumables).
Matrix Effects Can be significant (ion suppression), often requires internal standards.Can be present, requires careful sample dilution and matrix-matched standards.[3]

Conclusion: Selecting the Optimal Method for Your Research

Both HPLC-MS and ELISA are powerful techniques for the detection and quantification of this compound.

  • HPLC-MS is the method of choice when unparalleled specificity and accuracy are required, especially for complex matrices or when analyzing a smaller number of samples where definitive quantification is critical. Its wider dynamic range is also an advantage for samples with highly variable analyte concentrations.

  • Competitive ELISA excels in high-throughput screening applications where a large number of samples need to be analyzed cost-effectively. While generally highly specific, the potential for cross-reactivity necessitates careful validation. The availability of user-friendly kits makes it an accessible option for many laboratories.

Ultimately, the decision rests on the specific goals of your research, the available resources, and the required level of analytical rigor. It is always recommended to perform a thorough method validation for your specific application to ensure the generation of reliable and reproducible data.

References

  • Development and Validation of Spectrofluorimetric Method for Determination of Biotin in Bulk and Pharmaceutical Preparations via its Oxid
  • Development of liquid chromatography-mass spectrometry method to determine biotin content in nutritional products and supplement. Vietnam Journal of Food Control (VJFC). 2023-06-20.
  • Quantification of biotin in plasma samples by column switching liquid chromatography – tandem mass spectrometry.
  • Detectability of biotin tags by LC-MS/MS. bioRxiv. 2020-12-31.
  • Biotin ELISA Kit (DEIA281).
  • Biotinylation and high affinity avidin capture as a strategy for LC-MS based metabolomics. Diva-portal.org. 2010-06-03.
  • Quantification of biotin in plasma samples by column switching liquid chromatography - tandem mass spectrometry. PubMed. 2021-01-19.
  • A comprehensive approach for detection of biotin deficiency from dried blood spot samples using liquid chromatography-mass spectrometry. NIH. 2024-07-04.
  • Analytical techniques for determining biotin.
  • Determination of biotin following derivatization with 2-nitrophenylhydrazine by high-performance liquid chromatography with on-line UV detection and electrospray-ionization mass spectrometry. PubMed. 2007-02-23.
  • Biotin Quantitative Determination ELISA Kit (E-IR-R501). Elabscience.
  • Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays. PMC - NIH.
  • Analytical Method Development and Validation for biotin from Premixes (solid blend of Multi-Vitamin) by RP-HPLC. Research Journal of Pharmacy and Technology.
  • Introduction to ELISA (Enzyme-Linked Immunosorbent Assay)
  • Competitive ELISA protocol.
  • Detectability of biotin tags by LC-MS/MS.
  • Biotin Elisa Kit, Cat#EKC31000.
  • Biotin ELISA kit. Eagle Biosciences.
  • Assay Procedure for Competitive-ELISA. Elabscience. 2016-09-27.
  • Avidin-Biotin Interaction. Thermo Fisher Scientific - US.
  • Analytical techniques for determining biotin. PubMed.
  • Development and Validation of RP‐HPLC Methods for Quantifying Biotin, Vitamin D3, and Vitamin E in Bovibest‐H Liquid.
  • Sandwich ELISA (Colorimetric) – Biotin/Streptavidin Detection Protocol. Bio-Techne.
  • Capture the Tag: Mitigation of Biotin Interference in ELISA and Automated Immunoassays by Pre-Conjugating Biotinylated Antibodies to the Streptavidin Surface.
  • FineTest® Biotin ELISA Kit.
  • Biotin-Streptavidin Competition Mediates Sensitive Detection of Biomolecules in Enzyme Linked Immunosorbent Assay. NIH. 2016-03-08.
  • Competitive ELISA Protocol.
  • Sandwich ELISA with Streptavidin-biotin Detection.

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How to confirm the site of Biotin Diacid conjugation on a protein

Author: BenchChem Technical Support Team. Date: February 2026

The confirmation of Biotin Diacid conjugation sites is a critical quality attribute (CQA) assessment in bioconjugation, particularly when this reagent is used as a crosslinker or a specialized linker in antibody-drug conjugates (ADCs) and proximity labeling.

Unlike standard Biotin-NHS, This compound (CAS 57671-79-1) possesses two carboxylic acid groups, introducing unique analytical challenges: it can form mono-amides, bis-amides (crosslinks), or exist as a hydrolyzed impurity.

This guide details the definitive workflow for mapping these sites using Bottom-Up Proteomics (LC-MS/MS) , comparing it against alternative methodologies to establish why it is the industry gold standard.

Executive Summary: The Analytical Challenge

This compound (2-[3-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]propyl]propanedioic acid) differs from standard biotinylation reagents.[1] Its dual-carboxyl structure allows for crosslinking (intra- or inter-molecular) or single-site modification , changing the physicochemical properties of the protein.

Confirming the site requires distinguishing between:

  • Mono-conjugation: Mass shift of +270.067 Da .

  • Bis-conjugation (Crosslink): Mass shift of +252.057 Da (bridging two amines).

  • Non-specific adsorption: No covalent mass shift.

Part 1: Comparative Analysis of Confirmation Methods

We evaluated three primary methodologies for site confirmation. LC-MS/MS with Affinity Enrichment is the only method capable of providing residue-level resolution required for regulatory filing and structural biology.

FeatureMethod A: Bottom-Up LC-MS/MS (Enrichment) Method B: Direct LC-MS/MS (No Enrichment)Method C: Top-Down Proteomics
Primary Utility Precise Site Mapping & Occupancy High-occupancy samples onlyStoichiometry & Intact Mass
Sensitivity High (Femtomole range) Low (Peptides lost in background)Moderate
Site Specificity Residue-level (Lys, N-term) Residue-level (if detected)Low (difficult >30 kDa)
Crosslink Detection Excellent (via Loop-link search) PoorN/A
Throughput MediumHighHigh
Verdict Recommended (Gold Standard) Screening onlyQC / Batch release only

Part 2: The Gold Standard Protocol (LC-MS/MS with Streptavidin Enrichment)

This protocol is designed to isolate this compound-modified peptides from the vast background of unmodified proteolytic peptides.

Phase 1: Experimental Workflow

The causality of this workflow rests on the strong affinity of streptavidin (Kd ~10^-14 M) , which allows rigorous washing to remove non-covalent binders.

Step 1: Protein Digestion (The "Missed Cleavage" Problem)

Biotinylation typically targets Lysine residues.[2] Trypsin cleaves at the C-terminus of Lys and Arg.

  • Problem: A biotinylated Lysine blocks Trypsin cleavage, creating longer peptides.

  • Solution: Use Trypsin/Lys-C mix and allow for 3-4 missed cleavages in your search parameters. Alternatively, use Glu-C or Chymotrypsin for complementary coverage.

Step 2: Affinity Enrichment (On-Bead Digestion vs. Elution)
  • Why On-Bead? The Biotin-Streptavidin bond is so strong that eluting the peptide often requires conditions that degrade the peptide or leach Streptavidin.

  • Protocol:

    • Incubate digested peptides with Streptavidin Magnetic Beads (e.g., Dynabeads M-280) for 1 hour.

    • Wash Stringency:

      • 2x PBS (removes non-binders).

      • 2x 1M KCl (removes ionic interactions).

      • 2x 10% Acetonitrile (removes hydrophobic non-specifics).

    • Elution Strategy: Instead of eluting, perform LC-MS/MS directly on the beads (if compatible) or use 70% ACN / 0.1% Formic Acid with heat (less efficient) or a cleavable linker if applicable. Note: Since this compound is non-cleavable, On-Bead digestion of the protein followed by peptide capture is preferred.

Step 3: Mass Spectrometry (LC-MS/MS)
  • Instrument: Orbitrap or Q-TOF (High Resolution is mandatory).

  • Fragmentation: HCD (Higher-energy C-trap dissociation) is preferred to generate diagnostic biotin reporter ions.

Phase 2: Data Processing & Search Parameters

To confirm the site, you must configure your search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) with the exact mass shifts derived from the this compound chemistry.

Table 1: Mass Spectrometry Search Parameters for this compound

ParameterSetting / ValueNotes
Variable Modification 1 Biotin-Diacid (Mono) +270.0673 Da (on Lys, N-term)
Variable Modification 2 Biotin-Diacid (Crosslink) +252.0567 Da (Bridge between 2 Lys)
Diagnostic Ions m/z 227.085, 310.12 Check for Biotin immonium ions in MS2
Enzyme Trypsin/P (Full)Allow 3-4 Missed Cleavages
Precursor Tolerance 10 ppmStrict tolerance reduces false positives
Fragment Tolerance 0.02 DaFor High-Res MS2

Part 3: Visualization of the Confirmation Logic

The following diagram illustrates the decision matrix and workflow for confirming this compound sites, highlighting the critical divergence between mapping mono-adducts and crosslinks.

BiotinMapping Start This compound Conjugated Protein Digest Enzymatic Digestion (Trypsin/Lys-C) Start->Digest Enrich Streptavidin Bead Enrichment (Remove Unmodified Peptides) Digest->Enrich Bind Biotinylated Peptides LCMS High-Res LC-MS/MS (HCD Fragmentation) Enrich->LCMS Elute or On-Bead Analysis Data Analysis (Search Engine) LCMS->Analysis Mono Identify Mono-Link (+270.067 Da) Analysis->Mono Variable Mod Cross Identify Cross-Link (+252.057 Da) Analysis->Cross Crosslink Search Validation Manual Inspection of MS2 Spectra (Check for b/y ions & Reporter Ions) Mono->Validation Cross->Validation

Caption: Workflow for differentiating mono-conjugation vs. crosslinking using enrichment-based proteomics.

Part 4: Critical Troubleshooting & Validation

The "Neutral Loss" Signature

Biotin conjugates often exhibit a characteristic neutral loss or reporter ion in the MS/MS spectrum.

  • Observation: Look for a peak at m/z 227.08 (biotin immonium ion) in the MS2 spectra. Its presence confirms the peptide contains biotin, even if the exact site is ambiguous due to poor fragmentation.

Distinguishing Isomers

This compound has two carboxyl groups. If only one reacts, it can theoretically react via the side-chain carboxyl or the main-chain carboxyl (if asymmetric).

  • Resolution: These isomers may elute at slightly different retention times in Liquid Chromatography. If you see "doublets" in the chromatogram with the same mass, it indicates structural isomers of the conjugation.

False Positives

Endogenous biotinylated proteins (e.g., Pyruvate Carboxylase) exist in biological matrices.

  • Control: Always run a "No-Reagent" control sample. Any biotinylated peptides found here are endogenous background.

References

  • Thermo Fisher Scientific. Overview of Biotinylation Reagents and Methods. Retrieved from

  • Schiapparelli, L. M., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research. Retrieved from

  • Grismer, T. S., et al. (2024). Workflow enhancement of TurboID-mediated proximity labeling for SPY signaling network mapping. bioRxiv. Retrieved from

  • Biosynth. this compound Structure and Properties (CAS 57671-79-1).[3][4] Retrieved from

Sources

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